Azide-PEG6-amido-C16-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70N4O9/c1-36(2,3)49-35(42)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(41)38-20-22-43-24-26-45-28-30-47-32-33-48-31-29-46-27-25-44-23-21-39-40-37/h4-33H2,1-3H3,(H,38,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFNDRXYOWBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Imperative of the PEG6 Spacer in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A critical component of these bifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting element. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined length such as the hexa-ethylene glycol (PEG6) spacer, have garnered significant attention. This guide provides an in-depth technical analysis of the role of the PEG6 spacer in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to inform the rational design of next-generation protein degraders.
The Multifaceted Role of the PROTAC Linker
The linker in a PROTAC molecule is not merely a passive spacer but a critical determinant of its overall success.[4] Its length, composition, rigidity, and attachment points collectively influence the formation of a stable and productive ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][5] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.[4]
Physicochemical and Functional Impact of PEG Spacers
PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][6] The incorporation of PEG units can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[4][7]
Solubility and Permeability: The "Chameleon Effect"
A key challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability.[7][8] PEG linkers, being hydrophilic, can enhance the overall solubility of the PROTAC molecule.[6][9]
Furthermore, the flexible nature of PEG linkers can be advantageous for cell permeability.[7] They can adopt different conformations in different environments, a phenomenon sometimes referred to as the "chameleon effect".[4] In the aqueous environment of the cytoplasm, the PEG linker can be extended and polar. In contrast, within the hydrophobic environment of the cell membrane, it can adopt a more compact, folded conformation that shields its polar surface area, facilitating passage across the membrane.[4][7][10] However, it is a delicate balance, as excessive PEGylation can also hinder membrane traversal.[7]
Ternary Complex Formation and Degradation Efficacy
The length of the PEG linker is a critical parameter that dictates the geometry of the ternary complex.[1] A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex. Conversely, an excessively long linker might lead to an entropic penalty upon binding and may not effectively bring the two proteins into the optimal proximity for efficient ubiquitin transfer.[4][5] The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]
The PEG6 spacer, with its specific length and flexibility, often represents a favorable starting point and a key component in linker optimization studies. It provides a balance of sufficient length to span the distance between the target protein and the E3 ligase binding sites while maintaining a degree of conformational flexibility to allow for the formation of a productive ternary complex.
Quantitative Analysis of PEG Linker Length on PROTAC Activity
Systematic studies varying the linker length have demonstrated its profound impact on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | ERα Degradation (DC50, nM) |
| PROTAC 1 | Alkyl | 12 | >1000 |
| PROTAC 2 | Alkyl | 16 | ~100 |
| PROTAC 3 | Alkyl | 20 | ~500 |
Data synthesized from studies on ERα-targeting PROTACs, highlighting the existence of an optimal linker length for maximal degradation. A study by Cyrus et al. demonstrated a significant effect of chain length on PROTAC efficacy, with a 16-atom linker being optimal in their system.
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC | Linker Composition (Alkyl/Ether units) | Linker Length (atoms) | TBK1 Degradation (DC50, nM) | Dmax (%) |
| Compound A | Mixed | <12 | No degradation | N/A |
| Compound B | Mixed | 12 | Submicromolar | >80 |
| Compound C | Mixed | 21 | 3 | 96 |
| Compound D | Mixed | 29 | 292 | 76 |
Data from a study on TBK1 degraders, showing that a minimum linker length was required for activity, with potency decreasing with very long linkers.[2]
Table 3: Influence of PEG Units on BRD4 Degradation by CRBN-based PROTACs
| PROTAC | Number of PEG Units | BRD4 Degradation (DC50, µM) |
| PROTAC X | 0 | <0.5 |
| PROTAC Y | 1-2 | >5 |
| PROTAC Z | 4-5 | <0.5 |
This study on BRD4 targeting PROTACs intriguingly showed that both short and long linkers were effective, while intermediate lengths were not, emphasizing the complex nature of linker optimization.[2]
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to assess their binding, permeability, and degradation activity.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[11]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.[12]
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection and Analysis: Detect the signal using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[13]
Protocol:
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC compound is added to the donor wells of the plate.
-
Incubation: An acceptor plate containing buffer is placed on top of the filter plate, and the assembly is incubated for a defined period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has diffused across the artificial membrane.
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess both passive permeability and active transport.[14]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Measurement: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Analysis: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.[15]
Ternary Complex Formation Assays
These assays are designed to confirm and quantify the formation of the POI-PROTAC-E3 ligase complex.[16]
TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format.[17]
Protocol:
-
Reagents: Obtain or prepare the purified target protein and E3 ligase complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein), respectively.
-
Assay Setup: In a microplate, combine the labeled target protein, the labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex formation can be assessed.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the Graphviz DOT language illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Conclusion and Future Directions
The linker is a critical and multifaceted component of a PROTAC molecule, and the strategic incorporation of spacers like PEG6 plays a pivotal role in optimizing their therapeutic potential.[2] PEG linkers offer a powerful means to enhance solubility, modulate cell permeability, and fine-tune the geometry of the ternary complex for efficient protein degradation.[7] While the "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies, the empirical optimization of linker length and composition remains a crucial step in the development of potent and selective PROTACs.[7][] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the target protein, and the E3 ligase, paving the way for the design of next-generation protein degraders with superior potency, selectivity, and drug-like properties.[2][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
An In-depth Technical Guide on the Mechanism of Boc Protection for Amine Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its widespread application is attributed to its ease of introduction, stability across a broad spectrum of reaction conditions, and facile cleavage under mild acidic conditions. This technical guide provides a comprehensive overview of the mechanism of Boc protection for amine groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a thorough understanding and practical application of this critical protecting group strategy.
Core Principles of Boc Protection
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functionality, thereby preventing unwanted side reactions during subsequent synthetic transformations on other parts of a molecule. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O), to form a stable carbamate (B1207046).
A key advantage of the Boc protecting group is its orthogonality with other commonly used protecting groups. For instance, it remains intact under basic conditions used for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to catalytic hydrogenation conditions that remove the benzyloxycarbonyl (Cbz) group. This orthogonality is crucial for the strategic design of complex multi-step syntheses.
Mechanism of Boc Protection
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The reaction can be performed with or without a base, with the presence of a base generally accelerating the reaction.
2.1. Base-Free Conditions
In the absence of a base, the amine itself acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes to form the stable byproducts tert-butanol (B103910) and carbon dioxide gas. The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.
2.2. Base-Catalyzed Conditions
The presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the rate of Boc protection. The base deprotonates the amine, increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride. Alternatively, the base can deprotonate the tetrahedral intermediate, which also promotes the elimination of the leaving group.
Signaling Pathway for Boc Protection
Caption: Mechanism of amine protection using Boc anhydride.
Quantitative Data on Boc Protection
The efficiency of Boc protection is influenced by the nature of the amine (aliphatic vs. aromatic, primary vs. secondary), the solvent, and the presence of a catalyst. The following table summarizes quantitative data from various reported methods.
| Amine Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O | Water:Acetone (B3395972) (9.5:0.5) | 10 min | 98 | [1] |
| Benzylamine | (Boc)₂O | Water:Acetone (9.5:0.5) | 8 min | 99 | [1] |
| Pyrrolidine | (Boc)₂O | Water:Acetone (9.5:0.5) | 12 min | 94 | [1] |
| p-Toluidine | (Boc)₂O | CD₃OD | < 1 min | >95 | [2] |
| p-Toluidine | (Boc)₂O | CDCl₃ | 70 min | >95 | [2] |
| Various Amines | (Boc)₂O / Amberlite-IR 120 | Solvent-free | 1-3 min | 95-99 | [3] |
| Aromatic Amines | (Boc)₂O / DMAP (cat.) | THF or DCM | 1-12 h | 90-98 | [4] |
Experimental Protocols for Boc Protection
4.1. General Procedure for Boc Protection of an Aliphatic Amine
-
Dissolution: Dissolve the primary or secondary aliphatic amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to a concentration of 0.1-0.5 M.
-
Base Addition (Optional but Recommended): Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-6 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.
-
Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.
4.2. Green Chemistry Protocol for Boc Protection in Water
-
Suspension: In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL). Stir the mixture at room temperature for a few minutes.[1]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.0 mmol) to the suspension.[1]
-
Reaction Monitoring: Monitor the reaction by TLC. Reactions are often complete within 8-12 minutes.[1]
-
Work-up: Add dichloromethane (5 mL) and stir. Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the N-Boc protected amine.[1]
Experimental Workflow for Boc Protection
Caption: Standard experimental workflow for Boc protection of an amine.
Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which enhances the leaving group ability of the tert-butoxy (B1229062) group. The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.
The tert-butyl cation can be trapped by a scavenger (e.g., anisole (B1667542) or thioanisole), deprotonate to form isobutylene (B52900) gas, or react with the solvent. The rate of deprotection can exhibit a second-order dependence on the acid concentration.[5][6][7]
Signaling Pathway for Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.
Quantitative Data on Boc Deprotection
The ease of Boc deprotection depends on the substrate and the reaction conditions. The following table provides a comparison of different deprotection methods.
| Substrate Type | Reagent/Conditions | Time | Yield (%) | Reference |
| N-Boc Aromatic Heterocycles | Boiling Water (100°C) | 5-10 min | 99 | [8] |
| N-Boc Aromatic Amines | Boiling Water (100°C) | 1-14 h | 91-99 | [8] |
| N-Boc Aliphatic Amines | Boiling Water (100°C) | 0.5-10 h | 87-99 | [8] |
| N-Boc Aromatic Amines | Oxalyl Chloride (3 eq.), MeOH, RT | 1-3 h | >70 | [9] |
| N-Boc Aliphatic Amines | Oxalyl Chloride (3 eq.), MeOH, RT | 1.5-4 h | >70 | [9] |
| N-Boc Imidazole | TFE, 120°C (Flow) | 20 min | 100 | [10] |
| N-Boc Aniline | TFE, 240°C (Flow) | 30 min | 93 | [10] |
| N-Boc Phenethylamine | TFE, 240°C (Flow) | 30 min | 44 | [10] |
| Various N-Boc Amines | TFA/DCM (1:1), RT | 30 min - 2 h | High | [11] |
| Various N-Boc Amines | 4M HCl in Dioxane, RT | 1-4 h | High | [11] |
Experimental Protocols for Boc Deprotection
7.1. Standard Acidic Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).
-
Final Work-up: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
7.2. Deprotection using HCl in an Organic Solvent
-
Dissolution/Suspension: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (B91453) or ethyl acetate.
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
7.3. Thermal Deprotection in Water (Green Method)
-
Suspension: Suspend the N-Boc protected amine in water in a round-bottom flask equipped with a reflux condenser.[8]
-
Heating: Heat the mixture to reflux (100°C) and stir vigorously.[8]
-
Reaction Monitoring: The reaction time can vary from minutes to several hours, depending on the substrate. Monitor the reaction by TLC.[8]
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous mixture with dichloromethane or another suitable organic solvent.
-
Isolation: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.
Conclusion
The Boc protection strategy for amines is a robust and versatile tool in organic synthesis. A thorough understanding of its underlying mechanisms, reaction kinetics, and optimal conditions is paramount for its successful application in research and development. The protocols and data presented in this guide offer a solid foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Physical Properties of Azide-PEG6-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated solubility and physical characteristics of Azide-PEG6-amido-C16-Boc, a heterobifunctional molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] Given the molecule's structure, comprising a hydrophilic hexaethylene glycol (PEG6) spacer, a C16 alkyl chain, and reactive azide (B81097) and Boc-protected amine functionalities, its amphiphilic nature dictates its behavior in various solvents and aqueous media.
Predicted Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its constituent parts. The presence of a PEG chain generally enhances aqueous solubility.[4][5] Conversely, the C16 alkyl chain provides significant hydrophobicity, suggesting the molecule will exhibit surfactant-like behavior, including self-assembly into micelles in aqueous solutions above a certain concentration.
Table 1: Predicted Physical Properties of this compound
| Property | Predicted Value/Characteristic |
| Appearance | Expected to be a white to off-white solid, semi-solid, or viscous liquid, depending on purity and molecular weight distribution.[6] |
| Molecular Weight | Approximately 750-850 g/mol (specific value depends on the exact structure and isotopic distribution). |
| Critical Micelle Concentration (CMC) | Expected to be in the low micromolar (µM) range in aqueous solutions. The C16 tail will drive micellization, while the PEG6 head will influence the geometry and stability of the micelles.[7][8] |
| Aggregation Behavior | In aqueous solutions above its CMC, it is expected to form micelles with a hydrophobic core composed of the C16 alkyl chains and a hydrophilic corona of PEG6 chains.[9][10] The size of these micelles is anticipated to be in the nanometer range.[10] |
| Thermal Properties | The melting point and crystallinity will be influenced by the PEG chain. Mono-azide derivatives of PEGs show a slight alteration in melting temperature and crystallinity compared to their non-functionalized counterparts.[4] |
Solubility Profile
The solubility of this compound is dictated by the balance between its hydrophilic PEG chain and its hydrophobic C16 tail. This amphiphilic character suggests solubility in a range of solvents.
Table 2: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High solubility is expected due to the polar nature of the PEG chain and the amide linkage. |
| Chlorinated | Dichloromethane (DCM), Chloroform (B151607) | Good solubility is anticipated, as these solvents can solvate both the alkyl chain and the more polar regions of the molecule. A similar compound, mPEG Azide, is soluble in chloroform and DMSO at 10 mg/mL.[6] |
| Alcohols | Ethanol, Methanol | Moderate to good solubility is expected. Ethanol can act as a good solvent for both the hydrophobic and hydrophilic parts of PEG-lipids.[10] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | At concentrations below the CMC, it will exist as unimers with limited solubility. Above the CMC, solubility will significantly increase due to micelle formation. The hydrophilic PEG imparts water solubility.[6] The overall aqueous solubility will likely be in the mg/mL range.[6] |
| Non-polar Aprotic | Hexanes, Toluene | Low solubility is expected. While the C16 chain has an affinity for these solvents, the polar PEG chain and amide group will limit overall solubility. |
Experimental Protocols
To empirically determine the physicochemical properties of this compound, the following experimental protocols are recommended.
Determination of Solubility using the Shake-Flask Method
This method is a standard procedure for determining the saturation solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or gravimetric analysis after solvent evaporation).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micelle formation. A common method involves the use of a fluorescent probe, such as pyrene (B120774).
Methodology:
-
Stock Solutions: Prepare a stock solution of this compound in the desired aqueous buffer and a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Sample Preparation: Prepare a series of solutions with a constant, low concentration of pyrene (final concentration ~1 µM) and varying concentrations of this compound.
-
Incubation: Allow the solutions to equilibrate (e.g., for several hours at a constant temperature).
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene (excitation at ~335 nm). The ratio of the intensity of the first (~373 nm) and third (~384 nm) vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.
-
Data Analysis: Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, where the ratio decreases as pyrene partitions into the hydrophobic micellar cores.[5]
Signaling Pathways and Applications
This compound is primarily a building block and does not have inherent signaling pathway activity. Its utility lies in its incorporation into larger molecules, such as PROTACs, which are designed to modulate specific signaling pathways by inducing the degradation of target proteins.[2] The azide group allows for covalent attachment to a target-binding ligand via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition).[1] The Boc-protected amine can be deprotected to allow for conjugation to an E3 ligase-binding ligand. The C16 alkyl chain and PEG spacer form the linker component of the final PROTAC molecule.
The logical workflow for utilizing this molecule in PROTAC synthesis is as follows:
By understanding the fundamental solubility and physical properties of this compound, researchers can better design and execute experiments for the synthesis and formulation of novel therapeutics. The provided protocols offer a starting point for the empirical characterization of this versatile chemical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nanocs.net [nanocs.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PROTACs and Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that function by occupying the active site of a target protein, PROTACs operate through an event-driven mechanism, harnessing the cell's own machinery to selectively eliminate disease-causing proteins.[1] This is achieved by inducing their degradation via the ubiquitin-proteasome system (UPS).[2]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[] This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalytically repeat the cycle.[2] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, potentially leading to lower dosing and reduced off-target effects.[2]
One of the most significant advantages of PROTAC technology is its potential to target proteins that have been historically considered "undruggable."[1] Since PROTACs do not require binding to a functional or active site, they can be designed to target scaffolding proteins, transcription factors, and other proteins lacking deep binding pockets.[2]
The Ubiquitin-Proteasome System (UPS)
The UPS is a critical cellular pathway responsible for the degradation of the majority of short-lived proteins in eukaryotic cells, thereby maintaining protein homeostasis.[6] The process of tagging a protein for degradation involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[7]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[7]
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the target protein.[7]
The repeated action of this cascade results in the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a signal for its degradation by the 26S proteasome.[8] PROTACs effectively hijack this system by artificially bringing the target protein into proximity with an E3 ligase.[9]
The Critical Role of the Heterobifunctional Linker
While the warhead and E3 ligase ligand provide the binding specificity, the linker is a critical determinant of a PROTAC's efficacy. It is not merely a passive spacer but an active component that influences several key properties of the molecule. The length, composition, rigidity, and attachment points of the linker all play a crucial role in the formation of a stable and productive ternary complex.
Types of Linkers:
-
Flexible Linkers: The most common types are polyethylene (B3416737) glycol (PEG) and alkyl chains. Their flexibility allows for a wider range of conformations, which can be advantageous in achieving a productive ternary complex. PEG linkers can also improve the solubility of the PROTAC molecule.
-
Rigid Linkers: These often incorporate cyclic structures such as piperazine (B1678402) or piperidine (B6355638) rings, or alkynes and triazoles. A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.
-
"Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and efficient synthesis of libraries of PROTACs with varying linker lengths and compositions.[8]
Impact of Linker Properties:
-
Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may result in an unproductive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase.
-
Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability. Incorporating polar groups can enhance solubility, while more lipophilic linkers can improve membrane permeability.
-
Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are also critical. The exit vector from the binding pockets influences the relative orientation of the POI and E3 ligase in the ternary complex.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved.
The following tables summarize quantitative data for PROTACs targeting BRD4 and BCR-ABL, illustrating the impact of linker modifications on degradation efficiency.
Table 1: Degradation of BRD4 by Various PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | Pomalidomide | PEG | < 1 | > 90 | BL | [10] |
| PROTAC 2 | Phthalimide | Not specified | ~100 | > 90 | AML | [10] |
| PROTAC 3 | Thalidomide | Not specified | 0.1 - 0.3 | > 90 | RS4;11 | [10] |
| PROTAC 5 | Lenalidomide | Not specified | < 165 | > 90 | BxPC3 | [10] |
| PROTAC 17 | VHL Ligand | Not specified | < 1000 | > 90 | Not specified | [10] |
| Compound 34 | CRBN Ligand | Piperazine-containing | 60 | > 90 | MDA-MB-231 | [2] |
| Compound 37 | CRBN Ligand | α-acyloxy amide | 62 | > 90 | MDA-MB-231 | [2] |
Table 2: Degradation of BCR-ABL by Various PROTACs
| PROTAC | Warhead | Linker Type | IC50 (nM) | Cell Line | Reference |
| Arg-PEG1-Dasa | Dasatinib | Arg + 1x PEG | 0.3595 | K562 | [11] |
| Arg-PEG2-Dasa | Dasatinib | Arg + 2x PEG | ~0.4 | K562 | [11] |
| Arg-PEG3-Dasa | Dasatinib | Arg + 3x PEG | ~0.5 | K562 | [11] |
| Arg-PEG4-Dasa | Dasatinib | Arg + 4x PEG | ~0.53 | K562 | [11] |
Signaling Pathways Targeted by PROTACs
PROTAC-mediated degradation of key signaling proteins can have profound effects on cellular pathways involved in disease progression. Two notable examples are the degradation of Bruton's Tyrosine Kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
BTK Signaling Pathway:
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Aberrant BTK signaling is implicated in various B-cell malignancies. PROTACs that degrade BTK can effectively shut down this pathway, offering a therapeutic advantage over inhibitors, particularly in cases of acquired resistance.[12]
IRAK4 Signaling Pathway:
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[] In addition to its kinase activity, IRAK4 has a scaffolding function that is important for signal transduction. PROTAC-mediated degradation of IRAK4 can abolish both its catalytic and scaffolding functions, leading to a more profound inhibition of downstream signaling, including the NF-κB and MAPK pathways, compared to kinase inhibitors alone.[8]
References
- 1. 76. PROTAC-Mediated Degradation of Brutonâs Tyrosine Kinase Is Inhibited by Covalent Binding [burleylabs.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
The 'Click' Revolution: A Technical Guide to the Fundamentals of Click Chemistry for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Click chemistry has emerged as a transformative paradigm in chemical synthesis, offering a robust and efficient methodology for the rapid and reliable construction of complex molecular architectures.[1] Coined by K.B. Sharpless in 2001, this approach emphasizes the use of highly efficient, wide-in-scope, and stereospecific reactions that are simple to perform and generate minimal byproducts.[2][3] This technical guide provides an in-depth exploration of the core principles of click chemistry, its flagship reactions, and its profound impact on drug discovery and development. We will delve into the mechanisms of action, present detailed experimental protocols, and summarize key quantitative data to provide a comprehensive resource for professionals in the field.
Core Principles of Click Chemistry
The philosophy of click chemistry is rooted in the concept of generating molecular complexity with an emphasis on simplicity and reliability, mirroring nature's own efficient synthetic strategies.[1] For a reaction to be designated as a "click" reaction, it must adhere to a stringent set of criteria as outlined by Sharpless and his colleagues:[4]
-
Modularity and Wide Scope: The reaction must be versatile, accommodating a broad range of starting materials and functional groups.[1]
-
High Yields: Click reactions are characterized by their ability to produce products in excellent yields, often exceeding 90%.[1]
-
Stereospecificity: The reactions should proceed in a stereospecific manner, yielding a single, well-defined product.[4]
-
Simple Reaction Conditions: The reactions should be insensitive to oxygen and water, ideally using benign solvents like water or no solvent at all.[1][4]
-
Readily Available Starting Materials: The reagents and starting materials used in click chemistry should be easily accessible.[4]
-
Simple Product Isolation: Purification should be straightforward, often avoiding the need for chromatography.[4]
-
Physiological Stability: The resulting products should be stable under physiological conditions.[4]
At its heart, click chemistry champions the formation of strong, stable carbon-heteroatom bonds (C-X-C), which are prevalent in biological systems.[5]
Key Click Chemistry Reactions
While several reactions meet the criteria of click chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential example.[2][6] Its bioorthogonal counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), has further expanded the utility of click chemistry into living systems.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted 1,2,3-triazole.[2][6] This reaction is incredibly robust, with reaction rates accelerated by a factor of up to 107 compared to the uncatalyzed version.[7] The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar structure that can participate in hydrogen bonding and dipole-dipole interactions, making it an excellent pharmacophore.[]
Logical Workflow for a Typical CuAAC Reaction
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Catalytic Cycle of CuAAC
The mechanism of the CuAAC reaction involves a catalytic cycle with copper(I) as the central catalyst.
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry was the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst. This makes it a truly bioorthogonal reaction, suitable for use in living cells and organisms. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the high ring strain.[9]
SPAAC Reaction Mechanism
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Summary
The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions, providing a basis for experimental design and comparison.
Table 1: Typical Reaction Conditions and Performance of CuAAC
| Parameter | Typical Value/Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application. |
| Copper(I) Source | Copper(II) Sulfate (CuSO₄) with a reducing agent | Sodium ascorbate (B8700270) is a common reducing agent.[10] |
| Reducing Agent | Sodium Ascorbate | Typically used in excess.[10] |
| Ligand | THPTA, TBTA | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for bioconjugation.[10] |
| Solvent | Water, DMSO/water, tBuOH/water | Aqueous systems are preferred for biocompatibility.[7] |
| Reaction Time | 15 - 60 minutes | Often complete within 30 minutes at room temperature.[11] |
| Temperature | Room Temperature | Mild reaction conditions are a hallmark of click chemistry.[7] |
| Yield | > 90% | Generally very high yields are achieved.[1] |
Table 2: Comparison of Second-Order Rate Constants for Bioorthogonal Click Reactions
| Reaction | Reagents | Rate Constant (M⁻¹s⁻¹) |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ |
| SPAAC | Azide + DBCO | ~1 |
| SPIEDAC | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ |
Note: SPIEDAC (Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition) is another important click reaction known for its exceptionally fast kinetics.
Experimental Protocols
The following are generalized protocols for performing CuAAC reactions for bioconjugation. These should be optimized for specific applications.
Protocol for Labeling of Oligonucleotides/DNA via CuAAC
This protocol is a starting point for the covalent attachment of a label (e.g., a fluorophore) to an alkyne-modified oligonucleotide.
1. Preparation of Stock Solutions:
-
200 mM THPTA ligand in water.[10]
-
100 mM Copper(II) Sulfate (CuSO₄) in water.[10]
-
Alkyne-labeled oligonucleotide in water or a suitable buffer.
-
100 mM Sodium Ascorbate in water (prepare fresh).[10]
-
10 mM Azide-functionalized label in DMSO or water.[10]
2. Catalyst Premix:
-
A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[11] This solution can be stored frozen for several weeks.[10]
3. Reaction Assembly:
-
To the alkyne-labeled oligonucleotide solution, add an excess of the azide-functionalized label (typically 4-50 equivalents).[10]
-
Add 25 equivalents of the pre-mixed THPTA/CuSO₄ catalyst.[10]
-
Initiate the reaction by adding 40 equivalents of the freshly prepared sodium ascorbate solution.[10]
4. Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[10]
5. Purification:
-
Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or appropriate chromatography.[10]
Protocol for Labeling of Cell Lysates via CuAAC
This protocol outlines the labeling of azide or alkyne-modified proteins within a complex cell lysate.
1. Preparation of Reagents:
-
100 mM THPTA ligand in water or aqueous buffer.[11]
-
20 mM CuSO₄ in water.[11]
-
300 mM Sodium Ascorbate in water (prepare fresh).[11]
-
2.5 mM alkyne or azide-functionalized detection reagent in water or DMSO.[11]
2. Reaction Setup (per sample in a 1.5 mL microfuge tube):
-
50 µL of protein lysate (1-5 mg/mL) in protein extraction buffer.[11]
-
90 µL of PBS buffer.[11]
-
20 µL of the 2.5 mM detection reagent.[11]
-
Vortex briefly to mix.
3. Initiation of the Click Reaction:
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.[11]
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[11]
-
Add 10 µL of the 300 mM sodium ascorbate solution to start the reaction and vortex briefly.[11]
4. Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature.[11]
5. Downstream Analysis:
-
The proteins in the lysate are now labeled and ready for downstream processing and analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).[11]
Applications in Drug Discovery and Development
Click chemistry has become an indispensable tool in the medicinal chemist's toolbox, accelerating the drug discovery process from hit identification to lead optimization.[12][13]
-
High-Throughput Screening: The reliability and simplicity of click reactions enable the rapid synthesis of large compound libraries for high-throughput screening.[][12]
-
Fragment-Based Drug Discovery (FBDD): Click chemistry is ideally suited for linking low-affinity fragments that bind to adjacent sites on a biological target, thereby creating high-affinity lead compounds.[12]
-
Bioconjugation: Click chemistry is widely used for the selective modification of biomolecules, including proteins, nucleic acids, and carbohydrates, for applications in diagnostics, imaging, and targeted drug delivery.[2][6] For instance, it is a key technology in the construction of Antibody-Drug Conjugates (ADCs).[]
-
PROTACs: The modular nature of click chemistry facilitates the assembly of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[]
Drug Discovery Workflow Incorporating Click Chemistry
Caption: Integration of click chemistry into modern drug discovery workflows.
Conclusion
Click chemistry has fundamentally changed the landscape of chemical synthesis, particularly in the life sciences. Its adherence to principles of simplicity, efficiency, and robustness has empowered researchers to construct complex molecules with unprecedented ease and precision. The CuAAC and SPAAC reactions, in particular, have become workhorse methodologies for bioconjugation and the assembly of novel therapeutic agents. As the field continues to evolve, the integration of click chemistry with other emerging technologies promises to further accelerate the discovery and development of next-generation medicines.
References
- 1. chempep.com [chempep.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. What is Click Chemistry? An Introduction [merckmillipore.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. labinsights.nl [labinsights.nl]
- 7. csmres.co.uk [csmres.co.uk]
- 9. Protocols [baseclick.eu]
- 10. broadpharm.com [broadpharm.com]
- 11. confluore.com.cn [confluore.com.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azide-PEG6-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and functional properties of Azide-PEG6-amido-C16-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a well-defined chemical entity with specific physical properties crucial for its application in medicinal chemistry and drug discovery. The fundamental molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C36H70N4O9 |
| Molecular Weight | 702.96 g/mol |
| Chemical Class | Alkyl/Ether-based PROTAC Linker |
Functional Role in Targeted Protein Degradation
This compound serves as a heterobifunctional linker, a critical component in the architecture of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
The primary function of this linker is to connect two key moieties: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Experimental Protocols: PROTAC Synthesis via Click Chemistry
This compound is designed for use in "click chemistry," a class of reactions known for their high efficiency and specificity. The terminal azide (B81097) group on the linker allows for its conjugation to a ligand bearing an alkyne group. This is a key step in the modular synthesis of PROTACs.
Key Experimental Reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly reliable method for forming a stable triazole linkage between the azide-functionalized linker and an alkyne-modified ligand.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological systems where the copper catalyst may be cytotoxic, a copper-free click chemistry approach can be used. This involves reacting the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
General Experimental Workflow:
The synthesis of a PROTAC using this compound typically follows a convergent approach where the linker is conjugated to the warhead and the E3 ligase ligand in separate steps. The Boc (tert-butyloxycarbonyl) protecting group on the amido-C16 chain can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing ligand.
Methodological & Application
Synthesis of Azide-PEG6-amido-C16-Boc: A Detailed Protocol for PROTAC Linker Preparation
For Immediate Release
Shanghai, China – December 6, 2025 – In the rapidly advancing field of targeted protein degradation, the synthesis of well-defined PROTACs (Proteolysis Targeting Chimeras) is paramount. The linker component, which connects the target protein ligand and the E3 ligase ligand, plays a critical role in the efficacy of these heterobifunctional molecules. This application note provides a detailed protocol for the synthesis of a specific PROTAC linker, Azide-PEG6-amido-C16-Boc, a valuable building block for the construction of PROTAC libraries. This protocol is intended for researchers, scientists, and drug development professionals.
The synthesis involves a two-step process commencing with the readily available 16-aminohexadecanoic acid. The terminal amine is first protected with a tert-butyloxycarbonyl (Boc) group, followed by an amide coupling reaction with a commercially available Azide-PEG6-amine linker. This straightforward approach provides a reliable method for obtaining the desired bifunctional linker with functionalities poised for subsequent conjugation to protein-targeting ligands.
Materials and Methods
Synthesis of N-Boc-16-aminohexadecanoic acid (Intermediate 1)
A general procedure for the Boc protection of an amino acid is as follows: 16-Aminohexadecanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. A base, typically sodium hydroxide (B78521), is added to the solution. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added portion-wise to the reaction mixture at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-Boc-16-aminohexadecanoic acid.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 16-Aminohexadecanoic acid | 1.0 | Starting material |
| Dioxane/Water | - | Solvent |
| Sodium Hydroxide | 2.0-3.0 | Base |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1-1.5 | Boc-protecting agent |
| Hydrochloric Acid (1N) | - | Acidification |
| Ethyl Acetate (B1210297) | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (B86663) | - | Drying Agent |
Synthesis of this compound (Final Product)
The amide coupling of N-Boc-16-aminohexadecanoic acid with Azide-PEG6-amine is achieved using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In a typical procedure, N-Boc-16-aminohexadecanoic acid is dissolved in an anhydrous aprotic solvent like dimethylformamide (DMF). HATU and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), are added to the solution to activate the carboxylic acid. Subsequently, Azide-PEG6-amine is added, and the reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC or LC-MS. After completion, the product is isolated by aqueous workup and purified by column chromatography.
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-16-aminohexadecanoic acid | 1.0 | Carboxylic acid component |
| Azide-PEG6-amine | 1.0-1.2 | Amine component |
| HATU | 1.1-1.3 | Coupling agent |
| DIPEA | 2.0-3.0 | Base |
| Anhydrous DMF | - | Solvent |
| Dichloromethane (B109758) (DCM) | - | Extraction/Elution Solvent |
| Saturated Sodium Bicarbonate | - | Aqueous wash |
| Brine | - | Aqueous wash |
| Anhydrous Sodium Sulfate | - | Drying Agent |
| Silica (B1680970) Gel | - | Stationary phase for chromatography |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-16-aminohexadecanoic acid
-
To a solution of 16-aminohexadecanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of 10% methanol (B129727) in dichloromethane).
-
Upon completion, cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve N-Boc-16-aminohexadecanoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Azide-PEG6-amine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |
| N-Boc-16-aminohexadecanoic acid | C₂₁H₄₁NO₄ | 371.56 | ~4.5 (br s, 1H, NH), ~3.1 (q, 2H, CH₂NH), ~2.35 (t, 2H, CH₂COOH), ~1.6 (m, 4H), ~1.44 (s, 9H, C(CH₃)₃), ~1.25 (br s, 22H) | [M+H]⁺: 372.3, [M+Na]⁺: 394.3 |
| This compound | C₃₅H₆₉N₅O₈ | 703.95 | ~6.0 (br t, 1H, CONH), ~4.5 (br t, 1H, NHBoc), ~3.65 (m, 24H, PEG-CH₂), ~3.38 (t, 2H, CH₂N₃), ~3.25 (q, 2H, CONHCH₂), ~3.1 (q, 2H, CH₂NHBoc), ~2.18 (t, 2H, CH₂CONH), ~1.6 (m, 4H), ~1.44 (s, 9H, C(CH₃)₃), ~1.25 (br s, 22H) | [M+H]⁺: 704.5, [M+Na]⁺: 726.5 |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: General mechanism of action for a PROTAC molecule.
Application Notes and Protocols for Click Chemistry with Azide-PEG6-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG6-amido-C16-Boc is a versatile, heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates several key features: a terminal azide (B81097) group for click chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility, a C16 alkyl chain for potential membrane interaction or to provide length and flexibility, and a Boc-protected amine for subsequent conjugation after deprotection.
Click chemistry, a set of powerful, reliable, and selective reactions, provides a robust method for covalently linking molecules.[4] The azide group on this compound allows for two primary types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] CuAAC offers rapid and high-yielding reactions with terminal alkynes in the presence of a copper(I) catalyst, while SPAAC provides a biocompatible alternative by reacting with strained cyclooctynes without the need for a cytotoxic copper catalyst.[5]
These application notes provide detailed protocols for performing both CuAAC and SPAAC reactions with this compound, as well as the subsequent deprotection of the Boc group to reveal a primary amine for further functionalization.
Chemical Structure
Systematic Name: 17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester
Molecular Formula: C₃₆H₇₀N₄O₉
Molecular Weight: 702.96 g/mol [2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The CuAAC reaction is a highly efficient method for conjugating this compound to a molecule containing a terminal alkyne. The reaction is typically high-yielding and can be performed under mild conditions.[5]
Materials
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of t-BuOH and water
Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a suitable reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).
-
Add this compound (1.1 to 1.5 equivalents).
-
Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.
-
Add the THPTA or TBTA ligand solution (final concentration ~1 mM).
-
-
Reaction Initiation:
-
Add the CuSO₄ solution (final concentration ~0.2 mM).
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~2 mM).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water to remove the copper catalyst and other water-soluble reagents.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Quantitative Data for CuAAC Reactions
| Parameter | Condition | Expected Yield | Reference |
| Molar Ratio (Azide:Alkyne) | 1.1:1 to 1.5:1 | >90% | [6] |
| Catalyst Loading (CuSO₄) | 0.1 to 0.2 equivalents | >90% | [6] |
| Reducing Agent (NaAsc) | 0.2 to 2 equivalents | >90% | [6] |
| Reaction Time | 1 - 4 hours at room temperature | >90% | [6] |
| Solvent | DMF, DMSO, t-BuOH/H₂O | >90% | [6] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC is an alternative click chemistry reaction that does not require a copper catalyst, making it suitable for biological applications and sensitive substrates. This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[5]
Materials
-
This compound
-
DBCO-functionalized molecule of interest
-
Solvent: e.g., DMSO, DMF, or aqueous buffers like PBS (pH 7.4)
Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vial, add the DBCO-functionalized molecule (1.0 equivalent).
-
Add this compound (1.1 to 1.5 equivalents).
-
Add the solvent to achieve the desired reaction concentration. For biological molecules, the reaction can be performed in an aqueous buffer, keeping the final concentration of organic solvent (e.g., DMSO) below 5-10%.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
-
Work-up and Purification:
-
For reactions with small molecules, purification can be achieved by direct injection onto a preparative HPLC system.
-
For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove unreacted small molecules.
-
Quantitative Data for SPAAC Reactions
| Parameter | Condition | Expected Yield | Reference |
| Molar Ratio (Azide:DBCO) | 1.1:1 to 1.5:1 | >90% | [7][8] |
| Reaction Time | 1 - 24 hours at room temperature | >90% | [7][8] |
| Solvent | DMSO, DMF, PBS | >90% | [7][8] |
Boc Deprotection Protocol
The Boc (tert-butoxycarbonyl) protecting group on the amine can be removed under acidic conditions to allow for subsequent conjugation.
Materials
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Optional scavenger: Triisopropylsilane (TIS)
Experimental Protocol
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, a scavenger like TIS (2.5-5% v/v) can be added.
-
-
Reaction and Monitoring:
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
The deprotection is typically complete within 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.
-
Quantitative Data for Boc Deprotection
| Parameter | Condition | Expected Yield | Reference |
| Reagent | 20-50% TFA in DCM | >95% | [9] |
| Reaction Time | 1 - 3 hours at room temperature | >95% | [9] |
| Temperature | 0 °C to room temperature | >95% | [9] |
Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Scheme.
Caption: Workflow for PROTAC Synthesis and Mechanism of Action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers for Bioconjugation and Drug Development
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[2][3] Its bioorthogonal nature means the reactive groups (azide and alkyne) are largely inert in biological systems, allowing for precise chemical modifications of complex biomolecules without interfering with their function.[1][4]
The incorporation of Polyethylene Glycol (PEG) linkers in CuAAC protocols is particularly valuable in drug development and bioconjugation.[4] PEGylation, the process of attaching PEG chains, enhances the therapeutic properties of molecules by increasing their hydrodynamic size, which can prolong circulation half-life, improve solubility, and reduce immunogenicity.[5][6] The combination of CuAAC's precision with the benefits of PEGylation provides a powerful tool for creating advanced therapeutics, such as antibody-drug conjugates (ADCs), and for labeling biomolecules for imaging and diagnostic purposes.[3][7]
Core Principles of the CuAAC Reaction
The CuAAC reaction is a highly regioselective process, exclusively yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I).[2][8] The catalytic cycle requires a Cu(I) source. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is common practice to generate the active Cu(I) species in situ by reducing a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[4][9] To enhance reaction efficiency and protect the biomolecules from oxidative damage by reactive oxygen species generated during the reaction, a stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often employed.[1][2][9]
Visualized Workflows and Mechanisms
Figure 1: General experimental workflow for a CuAAC reaction using a PEG linker.
Figure 2: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Figure 3: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for reaction success. It is recommended to prepare fresh sodium ascorbate solution immediately before each use.[2]
| Reagent | Stock Concentration | Solvent | Notes |
| Alkyne-PEG-Molecule | 10-20 mM | DMSO or appropriate buffer | The limiting reagent in the reaction. |
| Azide-Functionalized Molecule | 10-20 mM | DMSO or appropriate buffer | Used in slight excess (1.1-1.5 eq).[2] |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Stable for long-term storage at 4°C.[2][7] |
| Sodium Ascorbate | 1 M | Deionized Water | Must be prepared fresh before use. [2] |
| Ligand (TBTA or THPTA) | 10-100 mM | DMSO or Water (THPTA) | Ligands stabilize the Cu(I) catalyst.[2][7] |
General Protocol for CuAAC Bioconjugation
This protocol provides a general procedure for conjugating an alkyne-functionalized PEG linker to an azide-containing biomolecule. The final concentrations and ratios may require optimization depending on the specific substrates.[2][10]
Methodology:
-
Prepare Reactants : In a microcentrifuge tube, add the alkyne-functionalized molecule from its stock solution. This is typically the limiting reagent (1 equivalent).[2]
-
Add Azide : Add the azide-functionalized molecule stock solution to achieve a final molar ratio of 1.1 to 1.5 equivalents relative to the alkyne.[2]
-
Add Buffer/Solvent : Add the reaction buffer (e.g., PBS) or solvent to achieve the desired final reactant concentration (typically >10 µM).[10] Common co-solvents like DMSO or DMF can be used (up to 10%) to dissolve hydrophobic components.[10]
-
Add Ligand (Optional but Recommended) : Add the ligand stock solution (e.g., THPTA) to a final concentration of 0.50 mM. A 5:1 ligand-to-copper ratio is often used.[9]
-
Degas the Mixture : To prevent the oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-30 minutes.[2]
-
Initiate the Reaction : Initiate the cycloaddition by adding the reagents in the following order:
-
Incubation : Close the tube to minimize oxygen exposure and mix gently by inverting or using a slow rotator.[10] Allow the reaction to proceed at room temperature for 1-2 hours.[10] Reaction progress can be monitored by analytical methods such as LC-MS.
-
Quenching : The reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.[2]
Purification of PEGylated Conjugates
Post-reaction purification is essential to remove unreacted starting materials, the copper catalyst, and other reagents.[11] The choice of method depends on the properties of the final conjugate.
-
Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated protein conjugate from smaller molecules like unreacted drugs, linkers, and catalyst components.[7][12]
-
Dialysis/Ultrafiltration : Using a membrane with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecule impurities and is useful for buffer exchange.[10]
-
Ion-Exchange Chromatography (IEX) : PEGylation can shield surface charges on a protein, altering its interaction with IEX resins. This property can be exploited to separate non-PEGylated, mono-PEGylated, and multi-PEGylated species.[5][12]
Quantitative Data and Reaction Parameters
The efficiency of the CuAAC reaction can be influenced by several factors, including solvent, temperature, pressure, and the presence of a ligand. The following tables summarize quantitative data from published studies.
Table 1: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | Often the biomolecule or PEG linker.[2] |
| Azide Substrate | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting reagent.[2] |
| CuSO₄ | 0.01 - 0.1 equivalents | Catalytic amounts are typical, though concentrations of ~250 µM can maximize the rate.[2][9] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | A sufficient excess is needed to maintain copper in the Cu(I) state.[2] |
| Ligand (e.g., TBTA, THPTA) | 0.01 - 0.1 equivalents | Stabilizes Cu(I) and accelerates the reaction.[1][2] |
| Temperature | Room Temperature | The reaction is efficient under mild temperature conditions.[10] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[4] |
Table 2: Example Reaction Yields from Literature
| Alkyne | Azide | Catalyst System | Solvent | Conditions | Yield | Reference |
| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | Cu(I) (from Cu(II)) | scCO₂ | 130 bar, 35°C, 24h | 82.32% | [13] |
| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | Cu(I) (from Cu(II)) | scCO₂ | 130 bar, 35°C, 48h | 87.14% | [13] |
| PEG-functionalized alkyne | Azide-functionalized calixarene | CuBr, PMDETA | DMF | 40°C, 48h | 84% | [14] |
| Alkyne Peptide | Azide Peptide | CuSO₄, NaAsc | DMF | Room Temp | >95% | [3] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Oxidation of Cu(I) catalyst. | Ensure thorough degassing of the reaction mixture. Prepare sodium ascorbate solution fresh. Increase the concentration of the stabilizing ligand.[2] |
| Low reactant concentration. | The reaction rate is concentration-dependent; aim for concentrations above 10 µM.[10] | |
| Side Product Formation | Dimerization of the alkyne (Glaser coupling). | Perform the reaction under strictly anaerobic conditions.[2] |
| Biomolecule Degradation | Oxidation of sensitive amino acid residues (e.g., histidine). | Use a higher concentration of a stabilizing ligand like THPTA or TBTA.[4] |
| DNA damage from reactive oxygen species. | Minimize vortexing and agitation; use the mildest conditions possible.[10] |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide-PEG6-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained significant traction in chemical biology, drug discovery, and materials science. This copper-free click chemistry reaction proceeds rapidly and with high specificity under physiological conditions, making it ideal for applications in living systems.[1] The reaction involves the [3+2] cycloaddition of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[2]
This document provides detailed application notes and protocols for the use of Azide-PEG6-amido-C16-Boc, a heterobifunctional linker, in SPAAC reactions. This linker incorporates an azide group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, a C16 alkyl chain for lipophilicity, and a Boc-protected amine for further functionalization.[3][4] A primary application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[4]
Data Presentation
The efficiency of SPAAC is highly dependent on the choice of the strained cyclooctyne. The second-order rate constants for the reaction of various cyclooctynes with an azide partner are summarized below.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | High reactivity, widely used. |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | Smaller size, lower lipophilicity compared to DBCO. |
| Dibenzoannulated cyclooctyne (DIBO) | ~0.3 - 0.7 | Robust reactivity. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
The inclusion of a PEG linker, such as in this compound, can enhance the reaction rate by 31 ± 16% and improve the hydrophilicity of the molecule.[5][6]
Experimental Protocols
Protocol 1: General SPAAC Bioconjugation
This protocol describes the general procedure for conjugating this compound to a DBCO-functionalized protein.
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., DBCO-NHS ester labeled antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns or appropriate size-exclusion chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the DBCO-functionalized protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of sodium azide, as it will react with the DBCO group.[]
-
-
SPAAC Reaction:
-
Add a 1.5- to 10-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution. The final DMSO concentration should be kept below 20% to maintain protein stability.[3]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules using a spin desalting column or by size-exclusion chromatography.
-
-
Characterization:
-
Confirm the conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Further characterization can be performed using mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC Molecule
This protocol outlines the synthesis of a PROTAC molecule using this compound as a linker to connect a target protein ligand (Warhead-Alkyne) and an E3 ligase ligand (E3-Ligand-COOH) after deprotection of the Boc group.
Step 1: SPAAC Reaction with Alkyne-Functionalized Warhead
-
Materials:
-
This compound
-
Alkyne-functionalized warhead (target protein ligand)
-
DBCO-functionalized linker
-
Appropriate solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
Dissolve the alkyne-functionalized warhead and a molar equivalent of a DBCO-linker in an appropriate solvent.
-
To this solution, add a molar equivalent of this compound.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (Warhead-Linker-PEG6-amido-C16-Boc) by flash column chromatography.
-
Step 2: Boc Deprotection
-
Materials:
-
Warhead-Linker-PEG6-amido-C16-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the product from Step 1 in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Step 3: Amide Coupling with E3 Ligase Ligand
-
Materials:
-
Deprotected product from Step 2
-
E3 ligase ligand with a carboxylic acid handle (E3-Ligand-COOH)
-
Peptide coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected product from Step 2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Visualizations
Caption: Workflow for PROTAC synthesis using SPAAC.
Caption: PROTAC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 6. medchemexpress.com [medchemexpress.com]
Application Note and Protocol for Boc Deprotection of Azide-PEG6-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Azide-PEG6-amido-C16-Boc. This process yields the corresponding primary amine, a critical intermediate for further bioconjugation, PROTAC synthesis, and other drug development applications. The protocol is based on the widely used and effective method of acidolysis with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This method is favored for its efficiency and compatibility with many functional groups, including the azide (B81097) moiety present in the target molecule.[1][2][3][4]
This compound is a heterobifunctional linker containing an azide group for click chemistry, a PEG6 spacer to enhance solubility, a C16 alkyl chain, and a Boc-protected amine.[5][6] The removal of the Boc group is a crucial step to unmask the amine functionality for subsequent reactions, such as amide bond formation.[7]
Principle of the Method
The Boc deprotection of amines is an acid-catalyzed hydrolysis of the carbamate.[3] Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group, generating a stable tert-butyl cation, which is subsequently scavenged or removed.[8] The reaction is typically rapid and clean, proceeding at room temperature.[2][3] The azide group is generally stable under these acidic conditions, allowing for selective deprotection of the amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥95% | TargetMol, BroadPharm | Store at -20°C.[5] |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Sigma-Aldrich | Use a dry solvent to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Corrosive and toxic. Handle in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization. | ||
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying the organic layer. | ||
| Toluene (B28343) | ACS Grade | For azeotropic removal of residual TFA. | |
| Diethyl ether, cold | ACS Grade | For precipitation of the product. |
Experimental Protocol
This protocol describes the Boc deprotection of this compound using TFA in DCM.
Reaction Workflow
Caption: Experimental workflow for the Boc deprotection of this compound.
Step-by-Step Procedure
-
Preparation:
-
Ensure all glassware is dry.
-
Handle TFA in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
-
Reaction Setup:
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). A 25% TFA/DCM solution is a common starting point.[4]
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[9]
-
Dissolve the resulting residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2] Be cautious of gas evolution (CO₂).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
-
-
Optional Precipitation:
-
For some PEGylated compounds, the product can be precipitated as the ammonium (B1175870) salt from the reaction mixture by the addition of cold diethyl ether.[9] The resulting solid can be collected by filtration.
-
Characterization of the Product
The final product, Azide-PEG6-amido-C16-amine, should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the tert-butyl proton signal (a singlet typically around 1.4 ppm). Appearance of a broad singlet corresponding to the amine protons. |
| LC-MS | A shift in the mass spectrum corresponding to the loss of the Boc group (100.12 g/mol ). The expected molecular weight of the product is 602.84 g/mol .[5] |
| HPLC | A change in retention time compared to the starting material, indicating a change in polarity. Purity can be assessed by the peak area. |
| FT-IR | Appearance of N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹). |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., to 50%) or extend the reaction time.[9] Monitor closely by TLC or LC-MS. |
| Steric hindrance from the PEG chain. | Gentle heating may be required for some substrates, but should be used with caution.[9] | |
| Side Product Formation | Alkylation of the product by the tert-butyl cation. | While less common for simple amines, consider adding a scavenger like triisopropylsilane (B1312306) (TIS) if side products are observed, especially with sensitive substrates.[10] |
| Low Yield | Product loss during work-up. | PEGylated compounds can have some water solubility. Minimize the number of aqueous washes or use precipitation for isolation. |
| Incomplete reaction. | Ensure the reaction has gone to completion before work-up. |
Signaling Pathway/Logical Relationship Diagram
References
- 1. Boc-amine azide-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Azido-PEG6-amine, 957486-82-7 | BroadPharm [broadpharm.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Nanoparticle Surface Modification Using Azide-PEG6-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a cornerstone of advanced drug delivery, enabling enhanced biocompatibility, prolonged circulation times, and targeted delivery to specific tissues or cells. Azide-PEG6-amido-C16-Boc is a heterobifunctional linker meticulously designed for the sophisticated surface modification of lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs). This molecule incorporates three key functional domains:
-
A Boc-protected C16 lipid anchor : This long-chain lipid facilitates robust and stable integration into the lipid bilayer of nanoparticles. The Boc (tert-Butyloxycarbonyl) protecting group ensures the amino group remains inert during nanoparticle formulation and can be deprotected for further modification if required.
-
A hydrophilic PEG6 spacer : The hexa(ethylene glycol) chain provides a flexible, hydrophilic "stealth" layer on the nanoparticle surface. This process, known as PEGylation, effectively reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system), thereby extending their systemic circulation half-life.[1][2]
-
A terminal azide (B81097) group (N3) : This functional group is a versatile handle for "click chemistry," one of the most efficient and bio-orthogonal conjugation methods.[3] Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads that possess a corresponding alkyne group.[3][4]
These application notes provide a comprehensive guide to the use of this compound for the surface modification of lipid nanoparticles, including detailed experimental protocols, characterization techniques, and data interpretation.
Key Applications
-
Prolonged Systemic Circulation : The PEG6 linker creates a hydrophilic shield, minimizing protein adsorption and recognition by the mononuclear phagocyte system, thus increasing the nanoparticle's circulation time.[1][5]
-
Targeted Drug Delivery : The terminal azide group allows for the covalent attachment of targeting moieties such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic agents to diseased cells or tissues.[]
-
Bioimaging : Imaging agents like fluorophores or contrast agents can be conjugated to the nanoparticle surface via click chemistry for diagnostic and tracking purposes.[]
-
Multifunctional Nanocarriers : The modular nature of click chemistry allows for the creation of sophisticated, multi-functional nanoparticle systems with both therapeutic and diagnostic capabilities.
Experimental Protocols
Protocol 1: Formulation of Azide-Functionalized Liposomes
This protocol describes the preparation of liposomes with a surface functionalized with azide groups using the thin-film hydration method.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation :
-
In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 55:40:5 (DPPC:Cholesterol:Azide-PEG-lipid).
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration :
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion :
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform at least 11 passes through the extruder at a temperature above the lipid phase transition temperature.
-
-
Purification :
-
Remove un-incorporated this compound and other components by size exclusion chromatography or dialysis.
-
-
Sterilization and Storage :
-
Sterilize the final liposome (B1194612) suspension by filtration through a 0.22 µm syringe filter.
-
Store the azide-functionalized liposomes at 4°C.
-
Protocol 2: Surface Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-containing molecule (e.g., a targeting peptide) to the surface of the azide-functionalized liposomes.
Materials:
-
Azide-functionalized liposomes (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., Alkyne-Peptide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
PBS, pH 7.4
-
Purification system (e.g., dialysis or tangential flow filtration)
Procedure:
-
Preparation of Reagents :
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in nuclease-free water.
-
-
Reaction Setup :
-
In a sterile microcentrifuge tube, mix the azide-functionalized liposomes with the alkyne-functionalized molecule in PBS. The molar ratio of azide to alkyne may need to be optimized, but a starting point of 1:5 is recommended.
-
Add the THPTA ligand to the CuSO4 solution and vortex briefly.
-
Add the CuSO4/THPTA mixture to the liposome/alkyne solution, followed by the immediate addition of sodium ascorbate.
-
-
Incubation :
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Purification :
-
Remove the copper catalyst, excess ligands, and unreacted molecules by extensive dialysis against PBS or by using tangential flow filtration.
-
-
Characterization :
-
Characterize the final conjugated liposomes for size, zeta potential, and conjugation efficiency.
-
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful surface modification of nanoparticles. The following tables present representative data for the characterization of nanoparticles before and after modification with this compound and subsequent conjugation.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Liposomes | 105.2 ± 3.1 | 0.12 ± 0.02 | -5.3 ± 0.8 |
| Azide-PEG6-Liposomes | 115.8 ± 3.5 | 0.11 ± 0.03 | -2.1 ± 0.6 |
| Peptide-Conjugated Liposomes | 120.4 ± 4.2 | 0.13 ± 0.02 | -1.8 ± 0.7 |
Data are presented as mean ± standard deviation (n=3). The increase in hydrodynamic diameter after PEGylation is expected due to the hydrophilic PEG layer.[7] The zeta potential shifts towards neutral, indicating the shielding of the surface charge by the PEG chains.[8]
Table 2: Surface Modification Efficiency
| Parameter | Method | Result |
| PEGylation Density | NMR or HPLC after nanoparticle dissolution | ~85% incorporation of this compound |
| Conjugation Efficiency | Fluorometric assay (if using a fluorescently-labeled alkyne) or HPLC | ~70% of surface azide groups conjugated with alkyne-peptide |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for nanoparticle modification and cellular interaction.
Caption: Cellular uptake pathways for functionalized nanoparticles.
Conclusion
This compound is a highly effective and versatile tool for the surface modification of lipid-based nanoparticles. The incorporation of this linker into nanoparticle formulations provides a stable platform for subsequent bioconjugation via click chemistry, enabling the development of advanced, targeted drug delivery systems. The protocols and data presented herein serve as a comprehensive guide for researchers in the rational design and characterization of next-generation nanomedicines. Successful surface functionalization is a critical determinant of in vivo performance, and careful optimization of these methods is paramount for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedrb.com [biomedrb.com]
- 3. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Applications of Azide-PEG6-amido-C16-Boc in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG6-amido-C16-Boc is a heterobifunctional linker designed for the development of advanced drug delivery systems. Its unique chemical structure offers a versatile platform for conjugating targeting moieties to lipid-based nanocarriers, thereby enhancing the specificity and efficacy of therapeutic agents. This molecule incorporates three key functional domains: a C16 alkyl chain for robust anchoring within a lipid bilayer, a hydrophilic PEG6 spacer to confer "stealth" properties and improve biocompatibility, and a terminal azide (B81097) group for efficient covalent attachment of targeting ligands via "click chemistry". The presence of a Boc-protected amine provides an additional, orthogonal site for conjugation, further expanding its utility.
The primary application of this compound is in the surface modification of nanoparticles, such as liposomes and lipid nanoparticles (LNPs), to facilitate active targeting to specific cells or tissues. By attaching ligands—such as peptides, antibodies, or small molecules—that bind to receptors overexpressed on target cells, these modified nanoparticles can achieve higher local drug concentrations, leading to improved therapeutic outcomes and reduced off-target side effects. The azide functionality allows for a highly efficient and specific conjugation reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which can be performed in aqueous conditions with minimal impact on the integrity of the nanoparticle or the therapeutic payload.
Key Features and Applications:
-
Lipid Nanoparticle (LNP) and Liposome Functionalization: The C16 alkyl chain serves as a lipid anchor, ensuring stable incorporation into the lipid membrane of nanocarriers.
-
"Stealth" Characteristics: The polyethylene (B3416737) glycol (PEG) spacer helps to reduce opsonization by serum proteins, thereby prolonging circulation time and decreasing clearance by the mononuclear phagocyte system.
-
Targeted Drug Delivery: The terminal azide group provides a reactive handle for the covalent attachment of alkyne- or cyclooctyne-modified targeting ligands. This enables the development of nanocarriers that can actively target specific cell types, such as cancer cells or inflamed tissues.
-
Click Chemistry Conjugation: The azide group allows for highly efficient and specific "click" reactions, which are bio-orthogonal and can be performed under mild, aqueous conditions.
-
Orthogonal Chemistry: The Boc-protected amine offers a secondary site for conjugation following deprotection, allowing for the attachment of a second type of molecule if desired.
Quantitative Data on PEGylated Nanoparticles
The incorporation of PEGylated lipids, such as this compound, influences the physicochemical properties of nanoparticles. The following tables summarize representative data on how PEGylation can affect key parameters of lipid nanoparticles.
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Non-PEGylated LNPs | 85 ± 5 | 0.15 | -25 ± 3 | >90 |
| PEGylated LNPs (1.5 mol% PEG) | 100 ± 7 | 0.12 | -5 ± 2 | 85-90 |
| Targeted LNPs (1.5 mol% PEG-Ligand) | 110 ± 8 | 0.14 | -8 ± 2 | ~85 |
Table 1: Representative Physicochemical Properties of Lipid Nanoparticles. Data is illustrative and will vary based on the specific lipid composition, drug cargo, and targeting ligand.
| PEG Surface Density | Protein Adsorption | Circulation Half-life | Cellular Uptake (in vitro, targeted cells) |
| Low (<1 mol%) | Moderate | Increased vs. non-PEGylated | Moderate |
| Optimal (1.5-5 mol%) | Low | Maximized | High |
| High (>5 mol%) | Very Low | Decreased (due to steric hindrance of targeting ligand) | Decreased |
Table 2: Influence of PEG Density on Nanoparticle Performance. Optimal PEG density is a balance between achieving "stealth" properties and allowing for effective ligand-receptor interactions.
Experimental Protocols
Protocol 1: Formulation of Azide-Functionalized Lipid Nanoparticles (LNPs) and Conjugation of a Targeting Ligand via Click Chemistry
This protocol describes the preparation of azide-functionalized LNPs incorporating this compound for the encapsulation of a model hydrophobic drug, followed by the attachment of a targeting peptide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
Model hydrophobic drug (e.g., curcumin)
-
Alkyne-functionalized targeting peptide (e.g., Alkyne-cRGD)
-
Ethanol (B145695) (200 proof, RNase-free)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Microfluidic nanoparticle synthesis platform (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
UV-Vis spectrophotometer or HPLC for drug quantification
Methodology:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare a lipid stock solution in ethanol with a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:this compound).
-
Dissolve the appropriate amounts of each lipid in ethanol to a final total lipid concentration of 25 mM.
-
Add the model hydrophobic drug to this lipid-ethanol mixture at a desired concentration (e.g., 1 mg/mL).
-
Ensure all components are fully dissolved. Gentle warming (up to 60°C) may be necessary.
-
-
Preparation of Aqueous Phase:
-
Dissolve the desired buffer components in RNase-free water to prepare a 50 mM citrate buffer at pH 4.0.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous citrate buffer into another.
-
Set the flow rate ratio to 3:1 (aqueous:ethanol) and a total flow rate of 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the drug.
-
Collect the resulting milky-white LNP suspension.
-
-
Purification and Buffer Exchange:
-
To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) for 18-24 hours at 4°C using a 10 kDa MWCO dialysis cassette. Change the PBS buffer at least twice during dialysis.
-
-
Characterization of Azide-LNPs:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using DLS.
-
Determine the drug encapsulation efficiency by lysing a known amount of LNPs with a detergent (e.g., 0.5% Triton X-100) and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC. Compare this to the initial amount of drug added.
-
-
Conjugation of Targeting Ligand via CuAAC ("Click Chemistry"):
-
To the purified azide-functionalized LNP suspension (e.g., 1 mg/mL total lipid in PBS), add the alkyne-functionalized targeting peptide to a final concentration of 1.5 molar excess relative to the this compound.
-
In a separate tube, prepare a fresh 10 mM solution of sodium ascorbate in water.
-
In another tube, prepare a 1 mM solution of CuSO4 in water.
-
Add the sodium ascorbate solution to the LNP/peptide mixture to a final concentration of 1 mM, followed by the addition of the CuSO4 solution to a final concentration of 0.1 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of Targeted LNPs:
-
Remove unreacted peptide and catalyst by dialyzing the reaction mixture against PBS (pH 7.4) for 24 hours at 4°C, with three buffer changes.
-
-
Final Characterization:
-
Characterize the final targeted LNPs for size, PDI, and zeta potential.
-
Confirm the successful conjugation of the targeting peptide using a suitable analytical technique (e.g., SDS-PAGE if the peptide is large enough, or by quantifying a unique feature of the peptide).
-
Protocol 2: Alternative Conjugation via Amine Coupling after Boc Deprotection
This protocol outlines the procedure for conjugating a carboxylic acid-containing targeting ligand to the amine group of the linker after deprotection of the Boc group.
Materials:
-
Purified Azide-Functionalized LNPs (from Protocol 1, Step 4)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-containing targeting ligand
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
Methodology:
-
Boc Deprotection:
-
Note: This step is performed on the this compound linker prior to incorporation into the LNP if the azide is not needed for another purpose, or on the pre-formed LNP with caution as the acidic conditions can affect LNP stability.
-
To deprotect the amine on the pre-formed LNPs, carefully adjust the pH of the LNP suspension to acidic conditions. A milder deprotection using formic acid may be preferable to TFA/DCM for maintaining LNP integrity. This step requires significant optimization.
-
A more robust method is to use a linker with an amine-protective group that can be removed under milder conditions.
-
-
Activation of Carboxylic Acid on Targeting Ligand:
-
Dissolve the carboxylic acid-containing targeting ligand in MES buffer.
-
Add a 5-fold molar excess of EDC and NHS to the ligand solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS-ester activated ligand.
-
-
Conjugation to Amine-Functionalized LNPs:
-
Add the activated ligand solution to the amine-functionalized LNP suspension (in PBS, pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification and Characterization:
-
Purify the targeted LNPs by dialysis as described in Protocol 1, Step 7.
-
Characterize the final product as described in Protocol 1, Step 8.
-
Visualizations
Caption: Experimental workflow for targeted LNP formulation.
Caption: Structure of a targeted lipid nanoparticle.
Caption: Receptor-mediated endocytosis pathway.
Application Notes: Conjugation of Azide-PEG6-amido-C16-Boc to Antibodies for Advanced Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the conjugation of a bifunctional, PEGylated linker, Azide-PEG6-amido-C16-Boc, to an antibody.
The this compound linker is a sophisticated tool for ADC development, offering several advantages:
-
Bifunctionality: It possesses two distinct reactive moieties. One end facilitates covalent attachment to the antibody, while the terminal azide (B81097) group enables the attachment of a payload via "click chemistry."
-
PEG Spacer: The hexaethylene glycol (PEG6) spacer is hydrophilic, which can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall solubility and pharmacokinetic properties of the ADC.[1][2][3]
-
Controlled Conjugation: The use of click chemistry allows for a highly specific and efficient conjugation reaction, which can be performed under mild, biocompatible conditions.[4][]
-
Versatility: The azide handle can be reacted with a variety of alkyne- or cyclooctyne-modified payloads, offering modularity in ADC design.
This protocol will detail a two-stage conjugation strategy:
-
Antibody Modification: Attachment of the linker to the antibody via a stable amide bond.
-
Payload Conjugation: Attachment of the desired payload to the azide-modified antibody using click chemistry.
Stage 1: Antibody Modification with Azide-PEG6-amido-C16 Linker
The conjugation strategy outlined here assumes that the "amido-C16" portion of the linker is functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, for reaction with lysine (B10760008) residues on the antibody. The "Boc" protecting group is presumed to be on the payload or a component that is not directly involved in the initial antibody conjugation step. If the linker itself contains the Boc-protected amine, a deprotection step would be required prior to payload conjugation.
Experimental Protocol: Antibody-Linker Conjugation
Materials:
-
Monoclonal antibody (mAb) of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Azide-PEG6-amido-C16-NHS ester linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.
-
If the antibody is in an incompatible buffer, perform a buffer exchange using a desalting column.
-
-
Linker Preparation:
-
Immediately prior to use, dissolve the Azide-PEG6-amido-C16-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.[6]
-
-
Conjugation Reaction:
-
Determine the desired molar excess of linker to antibody. A starting range of 10- to 20-fold molar excess is recommended to achieve a degree of labeling (DOL) of 2-4 linkers per antibody. This will require optimization for each specific antibody.[6][7]
-
Add the calculated volume of the 10 mM linker solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction should not exceed 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified azide-modified antibody.
-
Determine the protein concentration and the degree of labeling (see Characterization section).
-
The azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Figure 1: Experimental workflow for the modification of an antibody with an azide-PEG linker.
Stage 2: Payload Conjugation via Click Chemistry
The azide-modified antibody is now ready for conjugation to a payload that has been functionalized with a reactive partner for click chemistry. Two primary methods are widely used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I).[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN), which is bio-orthogonal and avoids the potential toxicity of a copper catalyst.[][11]
The choice between CuAAC and SPAAC will depend on the nature of the payload and the sensitivity of the antibody to the reaction conditions. For many applications, SPAAC is preferred due to its biocompatibility.[4]
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified antibody
-
DBCO-functionalized payload (dissolved in DMSO)
-
PBS, pH 7.4
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified antibody with the DBCO-functionalized payload. A 3- to 10-fold molar excess of the payload is recommended to ensure complete reaction.
-
The final DMSO concentration should be kept below 10%.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.
-
-
Final Purification:
-
Purify the final ADC from excess payload and reaction byproducts using a desalting column for initial cleanup, followed by SEC for higher purity if required.
-
The purified ADC should be stored in a suitable buffer at 4°C for short-term or -80°C for long-term storage.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Comprehensive Characterization of Azide-PEG6-amido-C16-Boc Conjugates
Abstract This document provides a detailed guide to the analytical methods required for the comprehensive characterization of Azide-PEG6-amido-C16-Boc conjugates. These molecules are complex bifunctional linkers, often used in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). Due to their composite structure, featuring an azide (B81097) for click chemistry, a PEG linker for solubility, a long C16 alkyl chain for lipophilicity, and a Boc-protected amine, a multi-technique analytical approach is essential to confirm identity, purity, and stability. This guide outlines protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) tailored for this class of molecules.
Summary of Analytical Techniques and Expected Data
A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous characterization of the this compound conjugate. Each technique provides unique and complementary information regarding the molecule's structure and purity.
Overall Characterization Workflow
The logical flow for analyzing a newly synthesized batch of the conjugate involves sequential analysis to confirm structure and assess purity, culminating in a comprehensive data analysis.
Caption: General workflow for the analytical characterization of the conjugate.
Expected Analytical Data Summary
The following table summarizes the key expected quantitative data from each analytical technique for the verification of the this compound conjugate (Molecular Formula: C₃₆H₇₀N₄O₉; Molecular Weight: 702.96 g/mol ).[1]
| Technique | Parameter | Expected Value / Observation | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~3.65 ppm (m, 24H, -O-CH₂-CH₂-O-) | Confirms PEG6 chain presence and length.[2] |
| ~3.38 ppm (t, 2H, -CH₂-N₃) | Confirms protons adjacent to the azide group. | ||
| ~2.15 ppm (t, 2H, -C(O)-CH₂-) | Confirms protons on the C16 chain α to the Boc-ester carbonyl. | ||
| ~1.44 ppm (s, 9H, -C(CH₃)₃) | Confirms presence of the Boc protecting group.[3] | ||
| ~1.25 ppm (br s, 26H, alkyl chain) | Confirms the long aliphatic C16 chain. | ||
| ¹³C NMR | Chemical Shift (δ) | ~173 ppm (-C(O)O-) | Confirms ester carbonyl carbon. |
| ~172 ppm (-C(O)NH-) | Confirms amide carbonyl carbon. | ||
| ~80 ppm (-C (CH₃)₃) | Confirms quaternary carbon of the Boc group.[3] | ||
| ~70 ppm (-O-C H₂-C H₂-O-) | Confirms repeating ethylene (B1197577) glycol carbons. | ||
| ~51 ppm (-C H₂-N₃) | Confirms carbon attached to the azide group. | ||
| ~28 ppm (-C(C H₃)₃) | Confirms methyl carbons of the Boc group.[3] | ||
| Mass Spec. | m/z (ESI+) | [M+H]⁺ ≈ 703.97 | Confirms molecular weight of the intact molecule. |
| [M+Na]⁺ ≈ 725.95 | Confirms adduct for molecular weight verification. | ||
| Fragmentation | Loss of Boc group (-100 Da) or tert-butyl (-57 Da).[4][5] | ||
| FTIR | Wavenumber (cm⁻¹) | ~2100 cm⁻¹ (strong, sharp) | Confirms azide (-N₃) asymmetric stretch.[6] |
| ~3300 cm⁻¹ (broad) | Confirms N-H stretch of the secondary amide. | ||
| ~2920 & 2850 cm⁻¹ | Confirms C-H stretches of the alkyl and PEG chains. | ||
| ~1710 cm⁻¹ (strong) | Confirms C=O stretch of the Boc-carbamate.[7] | ||
| ~1650 cm⁻¹ (strong) | Confirms Amide I band (C=O stretch).[8] | ||
| ~1540 cm⁻¹ (strong) | Confirms Amide II band (N-H bend).[8] | ||
| HPLC | Purity | >95% (by peak area) | Quantifies the purity of the final compound. |
Experimental Protocols
Detailed protocols for each analytical method are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structure.[9]
-
Principle : Nuclei with non-zero spin, like ¹H and ¹³C, align in a magnetic field and absorb radiofrequency energy at specific frequencies depending on their chemical environment. This provides detailed information about the molecular structure and connectivity.[9]
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation :
-
Data Acquisition :
-
¹H NMR :
-
Acquire a 1D proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, and a 30-degree pulse angle.[3]
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
-
¹³C NMR :
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
-
Data Analysis and Interpretation :
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks in the ¹H spectrum and compare the ratios to the expected number of protons for each functional group (Boc, PEG, alkyl chain).
-
Assign peaks in both ¹H and ¹³C spectra based on the expected chemical shifts summarized in the table above.
-
Mass Spectrometry (MS) Protocol
MS is used to determine the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
-
Principle : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a spectrum that reveals the molecular weight.
-
Instrumentation : An Electrospray Ionization (ESI) source coupled to a Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer. High-resolution MS (HRMS) is recommended for accurate mass determination.[3]
-
Sample Preparation :
-
Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Data Acquisition :
-
Introduce the sample into the ESI source via direct infusion or coupled to an LC system.[3]
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
For fragmentation analysis (MS/MS), select the precursor ion (e.g., [M+H]⁺ at m/z 703.97) and apply collision-induced dissociation (CID).
-
-
Data Analysis and Interpretation :
-
Identify the molecular ion peak ([M+H]⁺) and common adducts like [M+Na]⁺.
-
For HRMS data, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition. The deviation should be less than 5 ppm.
-
Analyze the MS/MS fragmentation pattern to confirm the presence of key structural components, such as the loss of the Boc group.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
-
Principle : The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups. An FTIR spectrum provides a "fingerprint" of the molecule.
-
Instrumentation : FTIR spectrometer, typically with a Diamond Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation :
-
Place a small amount (1-2 mg) of the solid conjugate directly onto the ATR crystal.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit it on the crystal, and allow the solvent to evaporate.
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 600 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis and Interpretation :
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the primary method for determining the purity of the synthesized conjugate.
-
Principle : The sample is passed through a column packed with a stationary phase under high pressure. Separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase.[10]
-
Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and a suitable detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
-
Chromatographic Conditions :
-
Column : Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[10]
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Gradient : A linear gradient from 50% B to 100% B over 20 minutes is a good starting point.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40 °C.[10]
-
Injection Volume : 10-20 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of the conjugate at 1 mg/mL in methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis and Interpretation :
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing it as a percentage.
-
The retention time provides a characteristic value for the compound under the specified conditions.
-
Caption: Correlation of molecular components with key analytical signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. eurolab.tr [eurolab.tr]
- 10. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-PEG6-amido-C16-Boc in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG6-amido-C16-Boc is a versatile, heterobifunctional chemical probe designed for advanced applications in chemical biology and proteomics. This molecule incorporates several key features that enable a broad range of experimental strategies, from targeted protein labeling to the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) and hydrophobic tags for inducing protein degradation.
This reagent features four key components:
-
An azide (B81097) group (N₃) that serves as a bio-orthogonal handle for highly specific covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][3]
-
A hydrophilic hexaethylene glycol (PEG6) spacer which enhances aqueous solubility and provides a flexible linker arm to minimize steric hindrance during conjugation.[4][]
-
A long (C16) alkyl chain connected via a stable amide bond, which imparts significant hydrophobicity. This feature can be exploited for probing protein-lipid interactions, membrane association, or for inducing protein degradation through hydrophobic tagging.[6][7]
-
A tert-butyloxycarbonyl (Boc)-protected amine , which provides a latent primary amine. Following a straightforward deprotection step, this amine becomes available for conjugation to proteins, small molecules, or other probes, typically through amide bond formation with carboxylic acids or activated esters.[8]
These application notes provide an overview of the key applications of this compound in proteomics and detailed protocols for its use.
Key Applications in Proteomics
-
Development of PROTACs and Hydrophobic Taggers: The primary application of this linker is in the synthesis of PROTACs and other targeted protein degradation molecules.[9][10][11] The bifunctional nature of the molecule allows for the sequential or convergent synthesis of these degraders. For instance, a protein of interest (POI) ligand can be attached to the deprotected amine, while an E3 ligase ligand can be "clicked" onto the azide moiety. The long C16 chain can also function as a hydrophobic tag (HyTag), a strategy that can induce degradation of a target protein by mimicking a partially unfolded state, thereby hijacking the cell's quality control machinery.[6][7]
-
Activity-Based Protein Profiling (ABPP): This linker can be used to create sophisticated ABPP probes. An inhibitor or substrate analog (the "warhead") can be coupled to the deprotected amine, creating a probe that covalently labels active enzymes in a complex proteome. The azide handle then allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via click chemistry, enabling the identification and quantification of active enzyme populations.
-
Membrane Protein Labeling and Pull-Down: The hydrophobic C16 chain can facilitate the interaction of the probe with membrane proteins or lipidated proteins. By conjugating a targeting moiety to the deprotected amine, the probe can be directed to specific membrane-associated proteins. Subsequent click chemistry with a biotin-alkyne allows for the enrichment and identification of the target protein and its proximal interactors via mass spectrometry.
-
Multi-Modal Probe Synthesis: The orthogonal reactivity of the two ends of the molecule allows for the construction of multi-modal probes. For example, a fluorescent dye could be attached at one end and an affinity tag at the other, allowing for both visualization and purification of target proteins.
Data Presentation
The efficiency of labeling and the outcomes of proteomics experiments using this compound can be quantified using various techniques. Below are representative data tables summarizing typical results.
Table 1: Quantification of Protein Labeling Efficiency
| Analytical Method | Sample | Parameter Measured | Typical Result |
| SDS-PAGE with Fluorescent Alkyne Dye | Purified Target Protein + Linker | % Labeled Protein | > 90% |
| Cell Lysate + Linker | Band Intensity Shift/Fluorescence | Target-dependent | |
| Mass Spectrometry (Intact Protein) | Purified Target Protein + Linker | Mass Shift (Da) | Observed mass corresponds to protein + linker mass |
| LC-MS/MS | Enriched & Digested Peptides | Spectral Counts / Intensity | Identification of labeled peptides |
Table 2: Representative Data from a Quantitative Proteomics Experiment (PROTAC Application)
| Protein ID | Gene Name | log₂(Fold Change) PROTAC vs. Vehicle | p-value | Description |
| P01234 | BRD4 | -4.1 | 1.2e-5 | Target Protein (Bromodomain-containing protein 4) |
| Q56789 | BRD2 | -3.8 | 4.5e-5 | Off-Target (Bromodomain-containing protein 2) |
| P98765 | ACTB | 0.05 | 0.95 | Non-Target (Actin, cytoplasmic 1) |
| Q12312 | GAPDH | -0.12 | 0.88 | Non-Target (Glyceraldehyde-3-phosphate dehydrogenase) |
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: TFA is highly corrosive.
-
(Optional) If the molecule to be conjugated to the amine is sensitive to cations, add TIS to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting product, the TFA salt of Azide-PEG6-amido-C16-NH₂, can often be used directly in the next conjugation step.
Protocol 2: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-containing reporter (e.g., alkyne-biotin or a fluorescent dye-alkyne) onto an azide-functionalized protein or probe.[12][13]
Materials:
-
Azide-labeled protein/probe in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-reporter (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
1.5 mL microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine your azide-labeled protein sample (e.g., 50 µL of a 1-5 mg/mL solution) with buffer (e.g., 90 µL PBS).
-
Add 20 µL of a 2.5 mM solution of the alkyne-reporter (in DMSO or water).
-
Add 10 µL of the 100 mM THPTA ligand solution and vortex briefly. This ligand helps to stabilize the Cu(I) catalyst and reduce protein damage.[12]
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light (especially if using a fluorescent dye) and incubate for 30-60 minutes at room temperature.
-
The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE) or purification (e.g., using a desalting column to remove excess reagents).
Protocol 3: Protein Analysis and Purification
Analysis by SDS-PAGE:
-
Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer.
-
Run the sample on a polyacrylamide gel.
-
If a fluorescent alkyne-reporter was used, visualize the gel using an appropriate fluorescence scanner. A successful reaction will show a fluorescent band at the molecular weight of the target protein.
-
Alternatively, the gel can be stained with Coomassie Blue or transferred to a membrane for Western blotting against the reporter tag (e.g., using streptavidin-HRP for biotin).
Purification:
-
To remove unreacted reagents, the labeled protein can be purified using a spin desalting column or by dialysis against a suitable buffer like PBS.
Visualizations
Caption: Functional workflow for PROTAC synthesis.
References
- 1. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. precisepeg.com [precisepeg.com]
- 6. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. targetmol.cn [targetmol.cn]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Boc deprotection incomplete?
Answer:
Incomplete Boc deprotection is a frequent issue that can stem from several factors, ranging from reaction conditions to the nature of the substrate itself.
Common Causes and Solutions:
-
Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acidolysis reaction. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1] The reaction rate can exhibit a second-order dependence on acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[2][3]
-
Troubleshooting : Gradually increase the acid concentration. For example, if 20% TFA in dichloromethane (B109758) (DCM) is ineffective, try increasing it to 50%.[1] For particularly resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be required.[1][4]
-
-
Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Many reactions are performed at room temperature for 1-2 hours, but some substrates may require longer reaction times or gentle heating to achieve completion.[1]
-
Troubleshooting : Extend the reaction time and monitor progress carefully using an appropriate analytical method like TLC or LC-MS.[1]
-
-
Steric Hindrance : The bulky nature of the PEG chain, especially for high molecular weight polymers, can physically block the acid from reaching the Boc-protected amine.[1] Similarly, steric hindrance from bulky amino acid side chains (like valine or leucine) near the Boc group can slow the reaction rate.[2][5]
-
Troubleshooting : This may require a combination of longer reaction times and higher acid concentrations.
-
-
Poor Solubility or Solvent Choice : The solvent must fully solvate both the PEGylated compound and the acid. Dichloromethane (DCM) is a very common and effective solvent for TFA-mediated deprotections.[1]
-
Troubleshooting : Ensure your PEGylated starting material is fully dissolved in the chosen solvent before adding the acid.
-
-
Reagent Quality : TFA is hygroscopic, and absorbed water can reduce its effective acidity, slowing the reaction.[3]
-
Troubleshooting : Use a fresh bottle of TFA or one that has been properly stored to minimize water absorption.
-
Question 2: I am observing degradation of my PEG chain or other functional groups. How can I prevent this?
Answer:
While the Boc group is designed to be acid-labile, other functional groups within your molecule or the PEG backbone itself can also be sensitive to strong acidic conditions.
Common Causes and Solutions:
-
Acid-Sensitive Functional Groups : Ester bonds are particularly susceptible to cleavage under the harsh acidic conditions required for Boc deprotection.[6][7] One researcher noted a 10-20% loss of ester bonds when using TFA in DCM.[6] Other acid-labile groups, such as acetals, can also be cleaved.
-
Troubleshooting :
-
Use Milder Conditions : Attempt the deprotection with a milder acid system. 4M HCl in dioxane or ethyl acetate (B1210297) can be effective and is often considered less harsh than TFA.[6][8]
-
Optimize Reaction Time : Minimize exposure to the acid. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged acid contact with sensitive groups.
-
Alternative Methods : For extremely sensitive substrates, consider non-acidic deprotection methods. Options include using trimethylsilyl (B98337) iodide (TMSI) under neutral conditions, zinc bromide (ZnBr2) in DCM, or thermal deprotection by heating in a high-boiling point solvent.[8][9]
-
-
-
PEG Backbone Degradation : Although generally stable, the ether bonds in the PEG backbone can be susceptible to degradation under very harsh, prolonged acidic treatment, though this is less common than cleavage of other functional groups.[10]
-
Troubleshooting : Avoid excessive heating and unnecessarily long reaction times. Stick to the mildest conditions that prove effective for Boc removal.
-
Question 3: What are common side products and how can I minimize them?
Answer:
The primary byproduct of Boc deprotection is the highly reactive tert-butyl cation (t-Bu⁺). This electrophile can react with nucleophilic sites on your molecule, leading to unwanted modifications.[2][11]
Common Side Reactions and Prevention:
-
t-Butylation : The tert-butyl cation can alkylate electron-rich aromatic rings or nucleophilic side chains, such as the sulfur atom in methionine.[2][11] This results in a byproduct with a mass increase of 56 Da.[8]
-
Solution - Use Scavengers : Scavengers are added to the reaction mixture to "trap" the tert-butyl cation before it can react with your compound.[8] Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole, typically added at a concentration of 2.5-5% (v/v).[1][8]
-
-
Trifluoroacetylation : If TFA is used, the newly deprotected, nucleophilic amine can sometimes be acylated by a trifluoroacetyl group, forming a stable amide byproduct.[8]
-
Solution : This is less common but can be minimized by ensuring a clean and prompt workup to remove residual TFA. If it persists, using an alternative acid like HCl in dioxane will eliminate this specific side reaction.
-
Question 4: How do I effectively monitor the reaction and confirm completion?
Answer:
Proper reaction monitoring is crucial to avoid incomplete reactions or unnecessary degradation from prolonged acid exposure.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC) : A quick and simple method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.[1] Staining with ninhydrin (B49086) is very effective, as it produces a distinct color with the newly formed primary or secondary amine.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides a highly accurate assessment of the reaction, allowing for quantification of the starting material, product, and any side products formed.[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to confirm deprotection by monitoring the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]
Question 5: What is the best way to work up the reaction and purify my deprotected compound?
Answer:
The workup procedure is designed to remove excess acid, scavengers, and byproducts to isolate the deprotected PEGylated amine, usually as a salt.
Common Workup and Purification Strategies:
-
Evaporation : For a volatile acid like TFA, the majority can be removed by rotary evaporation. To remove residual traces, co-evaporation with a solvent like toluene (B28343) is highly effective.[1]
-
Precipitation : The deprotected PEG compound, now often a TFA or HCl salt, can frequently be precipitated by adding the concentrated reaction mixture dropwise into a cold, non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE).[1][2] This allows for easy collection of the product by filtration or centrifugation.
-
Aqueous Workup/Neutralization : If the final product is soluble in an organic solvent, the reaction mixture can be diluted and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1] The free amine can then be isolated from the organic layer. This should be done carefully to avoid hydrolysis of any base-labile groups.[1][13]
Quantitative Data Summary
The following tables provide a summary of common reaction conditions used for Boc deprotection, offering a starting point for optimization.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 1-2 hours | 0°C to Room Temp | Most common method; scavengers like TIS are recommended.[1] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1-4 hours | 0°C to Room Temp | Often considered milder than TFA; good alternative for acid-sensitive substrates.[1][4] |
| Hydrochloric Acid (HCl) | Saturated | Ethyl Acetate | 2-6 hours | Room Temp | Another mild alternative to TFA.[6] |
Table 2: Comparison of Deprotection Methods for Acid-Sensitive Esters
| Method | Conditions | Deprotection Efficiency | Ester Bond Loss | Reference |
| TFA in DCM | 1:1 TFA/DCM, 30 min | 100% | 10-20% | [6] |
| HCl in EtOAc | Saturated, 6 hours | 100% | ~0% | [6] |
Standard Experimental Protocol
Protocol: TFA-Mediated Boc Deprotection in DCM
This protocol describes a general procedure for the Boc deprotection of a PEGylated compound in the solution phase.
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Toluene (for co-evaporation)
-
Cold diethyl ether or MTBE (for precipitation)
-
Round-bottom flask, stir bar, ice bath
Procedure:
-
Dissolution : Dissolve the Boc-protected PEG compound in DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[1]
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Addition of Reagents : Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). Add the scavenger, TIS, to a final concentration of 2.5-5% (v/v).[1]
-
Reaction : Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.[1]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]
-
Workup - Concentration : Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and TFA.[1]
-
Workup - TFA Removal : Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA.[1]
-
Purification - Precipitation : Dissolve the oily residue in a minimal amount of DCM and add it dropwise to a flask containing cold diethyl ether (or MTBE) with vigorous stirring. A precipitate of the deprotected amine TFA salt should form.
-
Isolation : Collect the solid product by vacuum filtration, wash it with additional cold ether, and dry it under vacuum. The resulting TFA salt can often be used directly in subsequent steps or further purified.
Visual Guides
Experimental Workflow
The following diagram illustrates the standard workflow for a solution-phase Boc deprotection experiment.
Troubleshooting Logic
This flowchart provides a decision-making guide for troubleshooting an incomplete deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. lcms.cz [lcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solubility of Azide-PEG6-amido-C16-Boc Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving and handling Azide-PEG6-amido-C16-Boc and its subsequent reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that influence its solubility?
A1: this compound is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts.
-
Hydrophilic Portion : The hexaethylene glycol (PEG6) chain is polar and interacts favorably with water and other polar solvents.[1][2]
-
Hydrophobic Portion : The C16 alkyl chain (a 16-carbon lipid tail) is nonpolar and is responsible for the molecule's low solubility in aqueous solutions.
-
Functional Groups : The terminal azide (B81097) (N3) group is relatively polar. The Boc-protected amine group has intermediate polarity. The amide linkage also contributes to the molecule's overall properties.
This dual nature dictates that the choice of solvent is critical for achieving complete dissolution. In aqueous media, these molecules tend to self-assemble into larger structures like micelles to minimize the unfavorable interaction of the hydrophobic tail with water.[3][4]
Q2: What are the generally recommended solvents for dissolving this compound?
A2: Due to its amphiphilic character, this compound and similar PEG-lipid conjugates are typically soluble in a range of polar organic solvents.[5] Recommended starting solvents include:
For many applications, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF is a standard practice.[7][10]
Q3: How does the molecular weight of the PEG chain affect solubility?
A3: Generally, for PEGylated compounds, as the molecular weight of the PEG chain increases, the water solubility also increases.[11] Conversely, as the PEG molecular weight increases, solubility in some organic solvents may decrease.[8][12] The PEG6 chain in this specific molecule provides a moderate degree of hydrophilicity.
Q4: Will the reaction product of this compound (e.g., after a click chemistry reaction) have different solubility properties?
A4: Yes, almost certainly. The solubility of the final conjugate will depend on the properties of the molecule you have attached to the azide group.
-
Attaching a Hydrophobic Molecule : If you conjugate a poorly soluble drug or peptide, the overall solubility of the product in aqueous solutions may decrease.
-
Attaching a Hydrophilic Molecule : If you attach a polar molecule, the aqueous solubility may be enhanced.
You will likely need to re-optimize your dissolution protocol for the final product.
Troubleshooting Guide
Q5: My this compound product won't dissolve. What steps can I take?
A5: If you are experiencing poor solubility, follow these troubleshooting steps. The appropriate action depends on your chosen solvent and desired final concentration.
-
Increase Sonication Time : Place the sample in a bath sonicator for 10-15 minute intervals. This can help break up aggregates.
-
Gentle Warming : Gently warm the solution to 30-40°C. For some PEG-lipids, heating up to 50-60°C can aid dissolution.[4] However, be cautious, as prolonged heating in aqueous solutions could potentially lead to hydrolysis of labile functional groups.[13]
-
Change Solvents : If you are using a single solvent system, try a solvent mixture. For aqueous preparations, consider starting with a stock solution in DMSO or DMF and then diluting it into your aqueous buffer.
-
Reduce Concentration : The compound may be exceeding its solubility limit in the chosen solvent. Try preparing a more dilute solution.
Q6: I've dissolved my product in an organic solvent, but it precipitates when I add it to an aqueous buffer. What should I do?
A6: This is a common issue for amphiphilic molecules. The organic solvent keeps both parts of the molecule happy, but in water, the hydrophobic tails cause aggregation and precipitation if the concentration is too high.
-
Dilute Slowly : Add the organic stock solution to the aqueous buffer very slowly, dropwise, while vortexing or stirring vigorously. This rapid mixing can promote the formation of stable micelles or nanoparticles instead of large precipitates.
-
Lower the Concentration : The final concentration in the aqueous buffer may be above the critical micelle concentration (CMC) but also above its kinetic solubility limit. Try preparing a more dilute final solution.
-
Use a Co-solvent : Maintain a small percentage of the organic solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous solution, if your experiment allows. This can help maintain stability.
Q7: My aqueous solution of the compound is cloudy or opalescent. Is it dissolved?
A7: A cloudy, milky, or opalescent appearance in an aqueous solution typically indicates that the compound has not fully dissolved but has instead formed a suspension of larger aggregates or micelles.[3] While not a true solution of individual molecules (unimers), this dispersed state may be suitable for many applications, such as in the formation of liposomes or nanoparticles.[6][14] Dynamic Light Scattering (DLS) can be used to characterize the size of the particles in your suspension.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. DSPE-PEG-Azide/DSPE-PEG-N3 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 7. broadpharm.com [broadpharm.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. confluore.com [confluore.com]
- 11. mdpi.com [mdpi.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSPE-PEG-N3 - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Prevention of Protein Aggregation After PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during and after the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors, often acting in combination:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: The PEG polymer itself can sometimes interact with the protein surface, causing conformational changes that may lead to aggregation. The length and structure of the PEG chain can influence these interactions.[2]
-
Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[1]
-
Local Unfolding: The chemical modification process itself can induce local unfolding of the protein structure, exposing aggregation-prone regions.
Q2: How can I optimize my PEGylation reaction to minimize aggregation?
Optimization of reaction conditions is a critical first step in preventing aggregation. A systematic screening of key parameters is highly recommended.
-
Protein Concentration: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find a balance between reaction efficiency and aggregation propensity.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excess ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1). A high excess of PEG can sometimes lead to increased aggregation.[1]
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known pH of optimal stability (e.g., pH 6.0, 7.0, 7.4, 8.0).[1][3][4] The pH can influence the reactivity of specific amino acid side chains and the overall protein conformation.
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature). Lowering the temperature can slow down the reaction rate and may reduce aggregation.[1]
-
Reaction Time: Monitor the reaction over time to determine the optimal incubation period that maximizes PEGylation while minimizing aggregation.
-
Mixing: Gentle and consistent mixing is crucial to ensure a homogenous reaction and prevent localized high concentrations of reagents.
Q3: What are stabilizing excipients and how can they prevent aggregation during PEGylation?
Stabilizing excipients are additives that can be included in the reaction buffer to help maintain protein stability and prevent aggregation.
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) act as protein stabilizers through a mechanism of preferential exclusion, which favors the native protein conformation.[1]
-
Amino Acids: Arginine and glycine (B1666218) are commonly used to suppress non-specific protein-protein interactions and reduce aggregation.[1]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation by reducing surface tension.[1]
Q4: Can the rate of the PEGylation reaction influence aggregation?
Yes, controlling the reaction rate can be a key strategy to favor intramolecular modification over intermolecular cross-linking.
-
Lower Temperature: Performing the reaction at a lower temperature, such as 4°C, will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time to maintain a lower instantaneous concentration of the PEG reagent.[1]
Q5: Are there alternative PEGylation strategies to avoid aggregation?
If aggregation persists despite optimization, consider alternative PEGylation approaches:
-
Monofunctional PEG: Use monofunctional PEG reagents to avoid the risk of intermolecular cross-linking associated with bifunctional linkers.
-
Site-Specific PEGylation: This advanced strategy involves modifying a specific site on the protein that is known to be less prone to causing aggregation upon modification.[5][6][7][8] This can be achieved through genetic engineering to introduce a unique reactive handle (e.g., a cysteine residue) or by targeting specific amino acids with unique reactivity.[6][7]
-
PEGylation during Refolding: For proteins expressed as inclusion bodies, PEGylation can sometimes be performed simultaneously with the refolding process, which can help to prevent aggregation during refolding.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Visible precipitation or cloudiness during the reaction. | High protein concentration, suboptimal buffer conditions (pH, ionic strength), or rapid addition of PEG reagent. | 1. Reduce the protein concentration. 2. Optimize the buffer pH and ionic strength. 3. Add the PEG reagent slowly and with gentle mixing. 4. Incorporate stabilizing excipients. |
| High molecular weight aggregates observed by SEC. | Intermolecular cross-linking by bifunctional PEG, or non-specific protein-protein interactions. | 1. Switch to a monofunctional PEG reagent. 2. Optimize the PEG:protein molar ratio. 3. Add aggregation suppressors like arginine to the buffer. 4. Consider site-specific PEGylation. |
| Loss of protein activity after PEGylation. | PEGylation at or near the active site, or conformational changes induced by PEGylation. | 1. Perform site-specific PEGylation away from the active site. 2. Use a smaller PEG chain. 3. Screen different PEGylation chemistries. |
| Inconsistent PEGylation results. | Poor quality of PEG reagent, or variability in reaction conditions. | 1. Use high-quality, well-characterized PEG reagents. 2. Ensure precise control over all reaction parameters (temperature, pH, time). 3. Prepare fresh solutions for each experiment. |
Data Presentation: Quantitative Parameters for Aggregation Prevention
Table 1: Recommended Starting Concentrations for Stabilizing Excipients
| Excipient | Starting Concentration Range | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Trehalose | 0.25 - 1 M | Preferential exclusion, vitrification. |
| Sorbitol | 5-10% (w/v) | Preferential exclusion. |
| Glycerol | 10-20% (v/v) | Preferential exclusion, increases solvent viscosity. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Glycine | 100-250 mM | Increases protein solubility. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[1] |
| Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Table 2: Screening Matrix for PEGylation Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Concentration | 0.5 mg/mL | 1 mg/mL | 2 mg/mL | 5 mg/mL |
| PEG:Protein Molar Ratio | 1:1 | 5:1 | 10:1 | 20:1 |
| pH | 6.0 | 7.0 | 7.4 | 8.0 |
| Temperature | 4°C | Room Temp. | 4°C | Room Temp. |
Note: It is recommended to vary one parameter at a time while keeping others constant to systematically identify optimal conditions.[1]
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable storage buffer)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in reaction buffer)
-
A series of reaction buffers with varying pH values
-
96-well microplate or microcentrifuge tubes
-
Thermomixer or incubator
Procedure:
-
Prepare a screening matrix: Design a set of small-scale reactions (50-100 µL) in a 96-well plate or microcentrifuge tubes, systematically varying one parameter at a time (see Table 2 for an example).
-
Set up reactions:
-
Pipette the appropriate volume of protein stock solution into each well/tube.
-
Add the corresponding reaction buffer to achieve the target pH and protein concentration.
-
Initiate the reaction by adding the activated PEG stock solution to achieve the desired PEG:protein molar ratio. Mix gently but thoroughly.
-
-
Incubation: Incubate the reactions at the designated temperatures for a set period (e.g., 2, 4, or overnight) with gentle mixing.[1]
-
Analysis: After incubation, analyze the extent of aggregation in each reaction using one or more of the analytical methods described below (e.g., turbidity measurement, SDS-PAGE, or a quick visual inspection after centrifugation).
Protocol 2: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates from the monomeric PEGylated protein.
Materials:
-
HPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight range of the protein and its potential aggregates (e.g., Zenix SEC-150, Superdex 200).[9][10]
-
Mobile phase: A buffer that is compatible with the protein and the column, and minimizes non-specific interactions (e.g., 150 mM sodium phosphate, pH 7.0).[10]
-
PEGylated protein sample
-
Molecular weight standards
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 214 nm or 280 nm).[10]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject a defined volume of the filtered sample (e.g., 20 µL) onto the column.[10]
-
Data Acquisition: Record the chromatogram. Aggregates, having a larger hydrodynamic radius, will elute earlier than the monomeric PEGylated protein.
-
Analysis: Integrate the peak areas of the aggregate and monomer peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 3: Monitoring Aggregation by Turbidity Measurement
Objective: To rapidly assess the formation of insoluble aggregates by measuring light scattering.
Materials:
-
UV-Vis spectrophotometer or a microplate reader with absorbance measurement capabilities.
-
Cuvettes or a clear-bottomed microplate.
-
PEGylation reaction samples.
Procedure:
-
Set the wavelength: Set the spectrophotometer or plate reader to a wavelength in the visible range, typically between 340 nm and 600 nm, where proteins do not have significant absorbance.[11][12]
-
Blank the instrument: Use the reaction buffer without the protein as a blank to zero the absorbance.
-
Measure samples: Measure the absorbance of each PEGylation reaction sample.
-
Interpretation: An increase in absorbance (optical density) compared to a non-aggregated control is indicative of the formation of insoluble aggregates that scatter light.[13] This method is useful for high-throughput screening of different reaction conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Chromatogram Detail [sigmaaldrich.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. utsouthwestern.edu [utsouthwestern.edu]
Avoiding side reactions in copper-catalyzed click chemistry
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry reactions, with a focus on avoiding common side reactions that can impact yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in copper-catalyzed click chemistry?
The two most prevalent side reactions in CuAAC are the oxidation of the catalytically active copper(I) to inactive copper(II) and the homocoupling of terminal alkynes, known as Glaser coupling. Both side reactions can significantly lower the yield of the desired triazole product.
Q2: What causes the oxidation of the Cu(I) catalyst?
The Cu(I) catalyst is thermodynamically unstable and readily oxidized to the inactive Cu(II) state in the presence of dissolved oxygen.[1] This oxidation halts the catalytic cycle of the click reaction, leading to poor or no product formation.
Q3: How can I prevent the oxidation of the Cu(I) catalyst?
Preventing oxidation of the Cu(I) catalyst is crucial for a successful reaction. Key strategies include:
-
Deoxygenation: Thoroughly degassing solvents and reaction mixtures by sparging with an inert gas like argon or nitrogen can minimize dissolved oxygen.
-
Use of Reducing Agents: The in situ generation of Cu(I) from a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent is a common and effective method.[2][3] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[4]
-
Utilizing Ligands: Chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation.[2][5]
Q4: What is Glaser coupling and how can it be avoided?
Glaser coupling is the oxidative homocoupling of terminal alkynes to form diynes, a reaction also catalyzed by copper.[6][7] This side reaction consumes the alkyne starting material, reducing the yield of the desired click product. Strategies to minimize Glaser coupling include:
-
Maintaining a Reducing Environment: The presence of an excess of a reducing agent, such as sodium ascorbate, helps to keep the copper in the Cu(I) state, which disfavors the oxidative homocoupling pathway.[8][9]
-
Ligand Selection: The use of appropriate ligands can modulate the reactivity of the copper catalyst and suppress Glaser coupling.
-
Controlling Oxygen Exposure: As with preventing catalyst oxidation, minimizing the presence of oxygen in the reaction mixture is critical to suppress this oxidative side reaction.
Q5: Can the buffer components interfere with my click reaction?
Yes, certain buffer components can negatively impact the reaction. Buffers containing high concentrations of chelating agents (e.g., EDTA), strong bases, or thiols can interfere with the copper catalyst.[10] It is also advisable to avoid Tris buffers, as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper.[4] Compatible buffers generally include phosphate, carbonate, or HEPES in the pH range of 6.5–8.0.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II) by dissolved oxygen. | - Ensure thorough deoxygenation of all solutions.[10]- Use a freshly prepared solution of a reducing agent like sodium ascorbate in 3- to 10-fold excess.[11]- Employ a stabilizing ligand such as THPTA or TBTA.[2][5] |
| Alkyne Homocoupling (Glaser Coupling): Consumption of alkyne starting material. | - Maintain a reducing environment with an excess of sodium ascorbate.[8][9]- Minimize oxygen exposure by working under an inert atmosphere. | |
| Inaccessible Reactive Groups: Steric hindrance preventing the azide (B81097) and alkyne from reacting. | - Consider adding denaturants like DMSO to unfold biomolecules.[10]- Increase the reaction temperature to improve accessibility.[10] | |
| Buffer Interference: Components in the buffer are inhibiting the catalyst. | - Avoid buffers with high concentrations of chelators, strong bases, or thiols.[10]- Switch to a non-interfering buffer like phosphate, carbonate, or HEPES.[4] | |
| Formation of Insoluble Precipitate | Poor Ligand Solubility: The chosen ligand is not soluble in the reaction solvent. | - For aqueous reactions, use a water-soluble ligand like THPTA.[2] |
| Biomolecule Aggregation: The reaction conditions are causing the protein or other biomolecule to precipitate. | - Adjust the pH, ionic strength, or temperature of the reaction.[10]- Add aminoguanidine (B1677879) to scavenge reactive byproducts of ascorbate oxidation that can cause crosslinking.[4] | |
| Reaction Starts but Does Not Go to Completion | Depletion of Reducing Agent: The reducing agent is consumed by reacting with dissolved oxygen over time. | - Cap the reaction vessel to minimize further oxygen ingress.[12]- Consider a second addition of the reducing agent. |
| Catalyst Sequestration: Biomolecules or other components are binding to the copper, making it unavailable for catalysis. | - Increase the concentration of both the copper and the ligand.[12] |
Quantitative Data Summary
The following tables provide recommended concentration ranges for key components in a typical CuAAC reaction, derived from various protocols. Optimization may be required for specific substrates and applications.
Table 1: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Concentration Range | Notes |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 200 µM | Higher concentrations may be needed for challenging reactions.[4][13] |
| Ligand (e.g., THPTA) | 250 µM - 1 mM | A 5-fold excess relative to copper is often recommended.[3][4] |
| Sodium Ascorbate | 2.5 mM - 5 mM | A sufficient excess is required to counteract dissolved oxygen.[4] |
| Alkyne-modified Biomolecule | 10 µM - 100 µM | Dependent on the specific application. |
| Azide Reagent | 2- to 10-fold excess | An excess relative to the alkyne is generally used. |
Table 2: Stock Solution Concentrations for Protocol Planning
| Reagent | Stock Concentration | Solvent |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Water |
| THPTA Ligand | 50 mM - 100 mM | Water[2][14] |
| Sodium Ascorbate | 100 mM - 300 mM | Water (prepare fresh)[2][14] |
| Azide/Alkyne Reagent | 2.5 mM - 10 mM | DMSO or Water[2][15] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation in Aqueous Buffer
This protocol is a starting point for the conjugation of an alkyne-modified biomolecule with an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA ligand stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Phosphate buffer
-
Alkyne-modified biomolecule to a final concentration of 50 µM.
-
Azide-containing molecule to a final concentration of 250 µM (5-fold excess).
-
-
In a separate tube, premix the CuSO₄ and THPTA ligand. For a final reaction volume of 500 µL, add 2.5 µL of 20 mM CuSO₄ (final concentration 100 µM) and 5 µL of 100 mM THPTA (final concentration 1 mM). Let this mixture sit for 1-2 minutes.
-
Add the copper/ligand premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration 5 mM).
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
The reaction can be stopped by adding an excess of EDTA relative to the copper concentration.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[10]
Protocol 2: Labeling of Cell Lysates
This protocol provides a general guideline for labeling proteins in a cell lysate.
Materials:
-
Protein lysate (1-5 mg/mL)
-
Azide or alkyne detection reagent (2.5 mM stock in DMSO or water)
-
THPTA ligand stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
PBS buffer (pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL of protein lysate
-
90 µL of PBS buffer
-
20 µL of 2.5 mM azide or alkyne detection reagent.[2]
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.[2]
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[2]
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.[2]
-
Protect the reaction from light and incubate for 30 minutes at room temperature.[2]
-
The labeled proteins are now ready for downstream processing and analysis.
Visualizations
Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Mechanism of the Glaser coupling side reaction.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. confluore.com.cn [confluore.com.cn]
Purification strategies for Azide-PEG6-amido-C16-Boc reaction mixtures
This guide provides troubleshooting advice and detailed protocols for the purification of Azide-PEG6-amido-C16-Boc reaction mixtures. The strategies outlined address common challenges encountered by researchers, such as the separation of structurally similar impurities and the unique chromatographic behavior of PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis reaction?
The primary impurities arise from unreacted starting materials and reaction byproducts. These typically include:
-
Unreacted Starting Materials: The parent carboxylic acid (C16 acid) and the Azide-PEG6-amine.
-
Coupling Reagent Byproducts: If using carbodiimide (B86325) activators like DCC or EDC for the amidation step, byproducts such as dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea will be present.[1]
-
Excess Boc-Anhydride (Boc₂O): If the amine was Boc-protected in a preceding step, residual Boc₂O may be present.[2]
-
Side-Reaction Products: Depending on the coupling conditions, side reactions can occur. For instance, phosphonium (B103445) and aminium coupling reagents can present their own set of byproducts.[1]
Q2: How can I monitor the reaction progress and visualize the product on a Thin Layer Chromatography (TLC) plate?
Standard UV visualization may not be effective for this molecule if the chromophores are weak. The azide (B81097) group, however, allows for a specific staining protocol.[3] The recommended method involves a two-step process:
-
Reduction of the Azide: The TLC plate is dipped in a solution of triphenylphosphine (B44618) (PPh₃), which reduces the azide group to an amine.[4]
-
Staining: The plate is then treated with a ninhydrin (B49086) solution, which reacts with the newly formed amine to produce a distinctly colored spot.[4]
PEGylated compounds are known to streak on silica (B1680970) TLC plates.[5] Using solvent systems like Dichloromethane/Methanol or Chloroform/Methanol can help produce tighter spots.[5]
Q3: What is the best initial purification strategy after the reaction is complete?
A liquid-liquid extraction is the most effective initial cleanup step.[6]
-
Quench the reaction appropriately.
-
Dilute the reaction mixture with water.
-
Extract the aqueous phase multiple times with a suitable organic solvent such as Dichloromethane (DCM), Chloroform, or Ethyl Acetate.[6]
-
Combine the organic layers and wash them repeatedly with water or brine. This helps to remove water-soluble impurities, including unreacted PEG starting materials and salts.[6][7]
Troubleshooting Guides
Problem 1: My compound is streaking badly during column chromatography and I'm getting poor separation.
-
Possible Cause 1: The inherent nature of PEGylated molecules on silica gel. PEG chains can interact with the silica in a non-ideal manner, leading to broad peaks and streaking.[5]
-
Solution 1: Modify your solvent system. While DCM/Methanol is a common choice, separation can be poor. A slow gradient using a mixed solvent system, such as 1-10% of a 1:1 Ethanol/Isopropanol solution in Chloroform, has been reported to provide significantly better resolution for PEG-containing compounds.[5]
-
Possible Cause 2: The compound is unstable on silica gel, leading to degradation during purification.[8]
-
Solution 2: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it in a second dimension (2D TLC). If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[8]
Problem 2: My final product yield is very low after purification.
-
Possible Cause 1: The product is partially soluble in the aqueous phase and is being lost during the extraction workup. The PEG chain imparts some water solubility.
-
Solution 1: After the initial organic extractions, "back-extract" the aqueous phase with a more polar solvent like Chloroform to recover any dissolved product. Salting out the aqueous layer by saturating it with NaCl can also decrease the solubility of your organic product, driving it into the organic layer.[7]
-
Possible Cause 2: Irreversible adsorption or decomposition on the chromatography column.[8]
-
Solution 2: If you suspect decomposition, refer to the solutions for Problem 1. If you suspect irreversible binding, try flushing the column with a very strong solvent system (e.g., 20-30% Methanol in DCM with 1% acetic acid or ammonia, depending on your product's nature) to recover the material. For future purifications, consider a different stationary phase or Reverse Phase Chromatography.
Problem 3: My purified product still contains starting materials or other impurities.
-
Possible Cause 1: The chosen purification method lacks the necessary resolution.
-
Solution 1: If silica gel chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. Reverse Phase HPLC (RP-HPLC) is widely used for purifying PEGylated molecules and separates based on hydrophobicity, which can effectively resolve the target molecule from its less hydrophobic or more hydrophobic precursors.[][10]
-
Possible Cause 2: An impurity is co-eluting with your product.
-
Solution 2: Re-evaluate your TLC solvent system to find conditions that show baseline separation between your product and the impurity. This new solvent system can then be adapted for column chromatography. If co-elution persists, a secondary purification step using a different technique (e.g., preparative HPLC or precipitation) may be necessary.[11]
Data Presentation
| Purification Step | Target Molecule | Purity Achieved |
| Step 1: Liquid-Liquid Extraction | Unreacted Protein (Cyt-c) | 96.5% |
| Step 2: Second Extraction | Mono-PEGylated Protein (Cyt-c-PEG-4) | 85.8% |
| Step 3: Third Extraction | Multi-PEGylated Protein (Cyt-c-PEG-8) | 99.0% |
Table 1: Representative purification efficiencies for a multistep separation of PEGylated species. Data is adapted from a study on cytochrome c PEGylation and serves as an example of achievable purity.[12]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature. If acidic or basic catalysts were used, neutralize the mixture carefully.
-
Dilute with Water: Transfer the reaction mixture to a separatory funnel and dilute with deionized water (approx. 5-10 times the reaction volume).
-
First Extraction: Add an equal volume of Dichloromethane (DCM) or Chloroform, shake vigorously, and allow the layers to separate. Drain the lower organic layer.[6]
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh DCM.
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with 1 M HCl (if unreacted amine is an issue), saturated NaHCO₃ solution (if unreacted acid is an issue), and finally with saturated brine.[7]
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Select Eluent: Identify a suitable solvent system using TLC. Aim for a system that gives your product an Rf value of ~0.2-0.3 and separates it well from impurities.[5] A gradient of Methanol in DCM (e.g., 0% to 10%) is a common starting point.
-
Pack Column: Pack a glass column with silica gel slurried in the initial, nonpolar eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. For less soluble products, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elute: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Analyze Fractions: Monitor the collected fractions by TLC (using the azide stain described in the FAQs) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: TLC Visualization of Azide-Containing Compounds[3][4]
-
Develop TLC: Run your TLC plate in the chosen eluent and dry it thoroughly with a heat gun or in an oven for 5 minutes at 80°C.
-
Reduction Step: Dip the dried plate into a 10% solution of triphenylphosphine (PPh₃) in DCM for 30 seconds. Remove and dry the plate again (80°C for 5 min).
-
Staining Step: Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3 v/v) for 30 seconds.
-
Develop Color: Remove excess reagent with a paper towel and develop the colored spots by heating the plate at 80°C for 5 minutes or with a heat gun until spots appear. The azide-containing compound will appear as a colored spot (typically purple or yellow).
Visualizations
References
- 1. hepatochem.com [hepatochem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Conjugating Hydrophobic Linkers in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of conjugating hydrophobic linkers in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to conjugate hydrophobic linkers in aqueous media?
A1: The primary challenge stems from the inherent immiscibility of hydrophobic (water-fearing) compounds in aqueous (water-based) buffers. This leads to several common issues:
-
Poor Solubility: Hydrophobic linkers and payloads tend to have low solubility in aqueous solutions, making it difficult to achieve the necessary concentrations for efficient conjugation.[1][2]
-
Aggregation: Due to their tendency to avoid water, hydrophobic molecules often aggregate or precipitate out of solution. This aggregation can reduce the availability of the linker for conjugation and lead to issues in downstream purification and characterization of the conjugate.[1][3][4][][6]
-
Low Reaction Efficiency: The poor solubility and aggregation of hydrophobic linkers can lead to lower reaction rates and overall conjugation efficiency, resulting in low yields of the desired product.[1]
-
Impact on Biomolecules: The introduction of hydrophobic moieties can increase the overall hydrophobicity of the resulting bioconjugate (e.g., an antibody-drug conjugate), which can in turn induce aggregation of the biomolecule itself.[4][7]
Q2: What are the main strategies to overcome these challenges?
A2: Several strategies can be employed to improve the success of conjugating hydrophobic linkers in aqueous media:
-
Use of Co-solvents: Introducing a small amount of a water-miscible organic solvent can significantly improve the solubility of the hydrophobic linker.[1][8][9]
-
Modification of Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker design can enhance its water solubility and reduce aggregation.[1][][11][12]
-
Optimization of Reaction Conditions: Adjusting parameters like pH, temperature, and reactant concentrations can help to improve reaction kinetics and yields.[1]
-
Formulation Optimization: For the final conjugate, optimizing the buffer system, pH, and including stabilizers can enhance stability and prevent aggregation.[]
Troubleshooting Guides
Problem 1: My hydrophobic linker/payload will not dissolve in the aqueous reaction buffer.
This is one of the most common issues encountered during the conjugation of hydrophobic molecules.
Troubleshooting Workflow
Caption: Troubleshooting workflow for linker/payload solubility issues.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: First, dissolve the hydrophobic linker or payload in a minimal amount of a dry, water-miscible organic co-solvent.[2]
-
Add to Aqueous Buffer: Add the concentrated stock solution dropwise to your aqueous reaction buffer, preferably while gently stirring or vortexing. This allows for rapid dispersion and minimizes localized high concentrations that can lead to precipitation.[2]
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in the reaction mixture should be kept as low as possible, ideally below 10-20% (v/v), to avoid denaturation of proteins like antibodies.[1] You may need to test a range of co-solvent concentrations to find the optimal balance between linker solubility and protein stability.
-
Consider Alternative Strategies: If solubility issues persist even with a co-solvent, it may be necessary to redesign the linker to be more hydrophilic or to modify the payload to improve its aqueous solubility.[1][]
| Co-solvent | Recommended Starting Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 5-10% (v/v) | A strong, hygroscopic solvent. Ensure it is anhydrous as water can hydrolyze some reactive groups.[2] |
| Dimethylformamide (DMF) | 5-10% (v/v) | Can degrade over time to form dimethylamine, which can react with NHS esters. Use high-quality, amine-free DMF.[2] |
| N-methyl-2-pyrrolidone (NMP) | 5-10% (v/v) | Another polar aprotic solvent that can be used as an alternative to DMSO and DMF.[13] |
| Ethanol | 5-20% (v/v) | A polar protic solvent that can also be effective, but be cautious as it contains a hydroxyl group that could be a competing nucleophile in some reactions.[9] |
Problem 2: I am observing low conjugation yield or efficiency.
Low yields can be a result of several factors, including poor linker solubility, incompatible buffer components, or suboptimal reaction conditions.
Detailed Steps:
-
Ensure Complete Dissolution of the Linker: Visually inspect the reaction mixture to ensure there is no precipitate. If the linker is not fully dissolved, it is not available to react.[1] Refer to the troubleshooting guide for solubility issues above.
-
Check Buffer Compatibility: Ensure your reaction buffer does not contain components that can compete with the desired reaction. For example, when using N-hydroxysuccinimide (NHS) esters that react with primary amines, avoid buffers containing Tris or glycine.[2][14]
-
Optimize Reaction pH: The pH of the reaction buffer is critical for many conjugation chemistries. For the common reaction between an NHS ester and a primary amine, the optimal pH is typically between 7.2 and 8.5.[2][15]
-
Adjust Molar Ratio of Reactants: Increasing the molar equivalents of the linker-payload relative to the biomolecule can help drive the reaction towards a higher degree of labeling.[1] However, be aware that excessive amounts of the linker can lead to non-specific modifications or aggregation.
-
Optimize Reaction Time and Temperature: Systematically vary the incubation time and temperature to find the optimal conditions for your specific reactants. Longer reaction times can sometimes increase conjugation but may also promote aggregation or degradation.[1]
Problem 3: The final conjugate is aggregating.
Aggregation of the final product is a common issue, especially when conjugating highly hydrophobic payloads.
Logical Relationship for Preventing Aggregation
Caption: Strategies to mitigate conjugate aggregation.
Detailed Steps:
-
Incorporate Hydrophilic Linkers: The most effective way to combat aggregation is often to use a hydrophilic linker.[1][11] Linkers containing PEG or other hydrophilic moieties can create a hydration shell around the conjugate, improving its solubility and preventing aggregation.[11]
-
Control the Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater tendency to aggregate.[7][][12] If you are observing aggregation, consider reducing the DAR by adjusting the molar ratio of reactants during the conjugation reaction.
-
Optimize the Formulation: The final formulation of the conjugate is critical for its stability. Experiment with different buffer systems, pH values, and the addition of stabilizers like sucrose (B13894) or polysorbate to minimize aggregation.[][16]
-
Purification: Ensure that the purification process effectively removes any unreacted, aggregated linker-payload. Techniques like hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) can be used for this purpose.[11][17]
Experimental Protocols
General Protocol for NHS Ester-Based Conjugation in the Presence of a Co-solvent
This protocol provides a general framework for conjugating a hydrophobic, NHS ester-containing linker to a protein with primary amines (e.g., lysine (B10760008) residues) in an aqueous buffer system.
Materials:
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Hydrophobic NHS ester linker/payload.
-
Anhydrous, water-miscible organic co-solvent (e.g., DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., SEC or dialysis cassettes).
Procedure:
-
Protein Preparation:
-
Linker/Payload Stock Solution Preparation:
-
Weigh out the required amount of the hydrophobic NHS ester.
-
Dissolve it in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[2]
-
-
Conjugation Reaction:
-
While gently stirring, add the desired molar excess of the NHS ester stock solution dropwise to the protein solution.[2] The final DMSO concentration should ideally be below 10%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2] This will react with any remaining NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (e.g., DAR for ADCs), aggregation status (by SEC), and biological activity.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 6. quora.com [quora.com]
- 7. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 8. The Hydrophobic Effect and the Role of Cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 19. microdetection.cn [microdetection.cn]
Validation & Comparative
The Strategic Advantage of Boc Protection in Multistep Synthesis: A Comparative Guide
In the complex world of multistep organic synthesis, particularly in the development of pharmaceuticals and peptides, the use of protecting groups is a fundamental strategy to ensure high yields and purity.[1] Among the arsenal (B13267) of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its unique characteristics and reliability. This guide provides an objective comparison of the Boc protection strategy with other common alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The core principle of a protecting group is to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions, allowing for chemical transformations to occur at other parts of the molecule.[2] The choice of a protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its selective removal. The Boc group, along with the 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, are the most widely used amine protecting groups, each with a distinct set of properties that make them suitable for different synthetic strategies.[3]
At a Glance: A Quantitative Comparison of Amine Protecting Groups
The selection of a protecting group strategy is often a trade-off between stability, ease of removal, and impact on the overall yield and purity of the final product. The following tables summarize the performance of Boc, Fmoc, and Cbz protecting groups based on available data.
Table 1: Comparative Stability of Amine Protecting Groups
| Protecting Group | Deprotection Condition | Stability to Acidic Conditions (e.g., TFA) | Stability to Basic Conditions (e.g., Piperidine) | Stability to Hydrogenolysis (e.g., H₂/Pd-C) |
| Boc | Strong Acid (e.g., TFA, HCl)[3] | Labile[3] | Generally Stable[3] | Stable[3] |
| Fmoc | Base (e.g., 20% Piperidine (B6355638) in DMF)[3] | Stable[4] | Labile[3] | Controversial, can be labile[4] |
| Cbz | Hydrogenolysis (H₂/Pd-C), Strong Acids[3] | Stable to mild acids, labile to strong acids[5] | Stable[5] | Labile[3] |
Table 2: Illustrative Performance in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Purity (%) | Generally 70-85% for sensitive sequences[6] | Generally >90%[6] | Purity is sequence-dependent. Harsher final cleavage in Boc chemistry can generate more side products.[6] |
| Overall Yield (%) | Typically 60-80%[6] | Typically >85%[6] | Yield is highly dependent on the efficiency of each step. In situ neutralization in Boc chemistry can improve yields for difficult sequences.[6] |
| Aggregation | Repeated acid treatments can help disrupt aggregation in long or challenging sequences.[1] | The hydrophobicity of the Fmoc group can sometimes favor inter/intra chain aggregation.[5] | A significant factor in the synthesis of long and hydrophobic peptides. |
| Automation | Less amenable to full automation due to the use of harsher reagents. | Highly automation-friendly due to milder deprotection conditions.[1] | A key factor for high-throughput synthesis. |
The Boc Protection Strategy: Key Advantages
The Boc group's widespread use is attributed to several key advantages:
-
Acid Lability and Orthogonality: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic reagents.[] This acid lability forms the basis of its orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, allowing for the selective deprotection of different functional groups within the same molecule.[8]
-
Reduced Side Reactions during Deprotection: The byproducts of Boc deprotection are typically isobutene and carbon dioxide, which are volatile and easily removed, simplifying the workup procedure.[]
-
Stability and Crystallinity: Boc-protected amino acids are generally stable for long-term storage and many are crystalline, which facilitates their handling and purification.[]
-
Effectiveness in Difficult Sequences: The repetitive acidic deprotection steps in Boc-based Solid-Phase Peptide Synthesis (SPPS) can help to solvate and disrupt the aggregation of growing peptide chains, which is a common challenge in the synthesis of long or hydrophobic peptides.[9]
Comparison with Other Amine Protecting Groups
Boc vs. Fmoc
The Fmoc group is the most common alternative to Boc in SPPS. The primary difference lies in their deprotection conditions: Boc is removed with acid, while Fmoc is removed with a base, typically piperidine.[3] The milder conditions of the Fmoc strategy have made it popular, especially for the synthesis of peptides containing acid-sensitive residues.[1] However, the basic conditions used for Fmoc removal can sometimes lead to side reactions like aspartimide formation.[4]
Boc vs. Cbz
The Cbz group is a classic protecting group, particularly in solution-phase synthesis.[3] It is typically removed by catalytic hydrogenolysis. While stable to a range of conditions, the requirement for a metal catalyst and a hydrogen source can be a limitation, especially for molecules containing other reducible functional groups. The orthogonality between the acid-labile Boc group and the hydrogenolysis-labile Cbz group is a powerful tool in complex synthesis.[10]
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of an Amine
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve the amine substrate in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Boc-Deprotection of an Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Comparative Boc vs. Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines a general workflow for the synthesis of a model peptide using both Boc and Fmoc strategies to allow for a comparative analysis of yield and purity.
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield for Boc, Wang for Fmoc) in a suitable solvent (DCM for Boc, DMF for Fmoc) for at least 1 hour.
First Amino Acid Coupling:
-
Boc: Couple the first Boc-protected amino acid to the resin using a coupling agent like DCC/HOBt in DCM/DMF.
-
Fmoc: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/DIEA in DMF.
Peptide Chain Elongation (one cycle):
-
Deprotection:
-
Boc: Treat the resin with 25-50% TFA in DCM for 30 minutes.
-
Fmoc: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
-
Washing: Wash the resin thoroughly with the respective solvent.
-
Neutralization (Boc only): Neutralize the resin with 10% DIEA in DCM.
-
Coupling: Couple the next protected amino acid using an appropriate coupling agent.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat the cycle until the desired peptide sequence is assembled.
Cleavage and Deprotection:
-
Boc: Treat the resin with a strong acid like HF or TFMSA to cleave the peptide and remove side-chain protecting groups.
-
Fmoc: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers, to cleave the peptide and remove side-chain protecting groups.
Analysis:
-
Analyze the crude peptide from both syntheses by HPLC to determine purity and by mass spectrometry to confirm the identity.
-
Quantify the yield of the desired peptide.
Visualizing the Strategy: Workflows and Relationships
Caption: Orthogonal relationship of Boc, Fmoc, and Cbz protecting groups.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) experimental workflow.
Conclusion
The tert-butyloxycarbonyl (Boc) protection strategy remains a powerful and relevant tool in multistep organic synthesis. Its robustness, acid lability, and the volatile nature of its deprotection byproducts offer significant advantages, particularly in the synthesis of complex and aggregation-prone peptides. While the milder conditions of the Fmoc strategy have led to its widespread adoption, a thorough understanding of the distinct benefits of the Boc strategy allows researchers to select the most appropriate and effective approach for their specific synthetic challenges, ultimately leading to higher yields and purities of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Azide-PEG6-amido-C16-Boc and DSPE-PEG2000-Azide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of bioconjugation, drug delivery, and proteomics, precise characterization of linker molecules is paramount. This guide provides a comparative analysis of two commonly utilized azide-functionalized polyethylene (B3416737) glycol (PEG) linkers: Azide-PEG6-amido-C16-Boc and DSPE-PEG2000-Azide. We present a detailed examination of their expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside standardized experimental protocols to aid in their characterization.
Performance Comparison: NMR and Mass Spectrometry Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data and mass spectrometry characteristics for this compound and DSPE-PEG2000-Azide. These values are based on typical chemical shifts of the constituent functional groups and analysis of similar compounds.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | DSPE-PEG2000-Azide |
| DSPE - CH₃ (stearoyl chains) | - | ~0.88 (t, 6H) |
| DSPE - (CH₂)n (stearoyl chains) | - | ~1.25 (br s) |
| C16 alkyl - CH₃ | ~0.88 (t, 3H) | - |
| C16 alkyl - (CH₂)₁₃ | ~1.26 (br s, 26H) | - |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | - |
| -CH₂-C=O (Amide) | ~2.18 (t, 2H) | - |
| -CH₂-N₃ | ~3.39 (t, 2H) | ~3.39 (t, 2H) |
| -NH- (Amide) | ~5.4 (br s, 1H) | - |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 (s, 24H) | ~3.64 (br s) |
| DSPE - glycerol (B35011) & headgroup | - | ~3.9-4.4 (m) |
| DSPE - CH₂-C=O | - | ~2.28 (t, 4H) |
| DSPE - glycerol CH | - | ~5.2 (m, 1H) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound | DSPE-PEG2000-Azide |
| DSPE - CH₃ (stearoyl chains) | - | ~14.1 |
| C16 alkyl - CH₃ | ~14.1 | - |
| Alkyl/Acyl -CH₂- chains | ~22.7, 25.7, 29.1-29.7, 31.9, 36.5 | ~22.7, 24.9, 29.1-29.7, 31.9, 34.1 |
| -CH₂-N₃ | ~50.7 | ~50.7 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-71.0 | ~70.6 |
| -C(CH₃)₃ (Boc) | ~28.4 | - |
| >C (Boc) | ~79.1 | - |
| Amide -C=O | ~173.2 | - |
| DSPE - glycerol & headgroup | - | ~63.4, 64.3, 70.0 |
| DSPE - C=O | - | ~173.5 |
| -C=O (Boc) | ~156.1 | - |
Table 3: Comparative Mass Spectrometry Data
| Parameter | This compound | DSPE-PEG2000-Azide |
| Molecular Formula | C₃₅H₆₈N₄O₉ | C₁₂₉H₂₅₇N₄O₅₂P (example for n≈45) |
| Molecular Weight (Avg.) | ~701.0 g/mol | ~2800 g/mol |
| Ionization Mode | ESI+ | ESI+ |
| Expected [M+H]⁺ | ~702.0 | Polydisperse distribution centered around 2801 |
| Expected [M+Na]⁺ | ~724.0 | Polydisperse distribution centered around 2823 |
| Key Fragmentation Ions | Loss of Boc (-100), loss of N₂ (-28) | PEG ladder series (loss of C₂H₄O, -44) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL in a 1:1 acetonitrile:water solution containing 0.1% formic acid.
-
-
Instrument Parameters (Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Mass Range: 100-2000 m/z for this compound; 500-4000 m/z for DSPE-PEG2000-Azide.
-
-
Data Analysis:
-
Acquire the mass spectrum in full scan mode.
-
For PEGylated compounds, deconvolution of the multiply charged ion series may be necessary to determine the average molecular weight distribution.
-
Perform fragmentation analysis (MS/MS) on the parent ion to confirm the structure.
-
Visualizing the Analysis Workflow
The following diagrams illustrate the molecular structures and the general workflow for the spectroscopic analysis of these linkers.
Figure 1. Chemical structures of the analyzed PEG linkers.
Figure 2. General workflow for spectroscopic analysis.
This guide provides a foundational framework for the NMR and mass spectrometry analysis of this compound and DSPE-PEG2000-Azide. The provided data and protocols are intended to facilitate the efficient and accurate characterization of these important bioconjugation reagents. Researchers should note that actual spectral data may vary slightly based on instrumentation, sample purity, and experimental conditions.
A Comparative Guide to Assessing the Purity of PROTACs with PEG Linkers using HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in preclinical and clinical development. The presence of impurities can significantly impact the efficacy, safety, and interpretability of experimental results. This is particularly challenging for PROTACs containing polyethylene (B3416737) glycol (PEG) linkers, which are favored for their ability to improve solubility and pharmacokinetic properties but also introduce analytical complexities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative and complementary analytical techniques for the purity assessment of these complex molecules, supported by experimental data and detailed protocols.
The Central Role of HPLC in PROTAC Purity Analysis
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), remains a cornerstone for the purity analysis of synthetic molecules like PROTACs. Its widespread availability, robustness, and high-throughput capabilities make it an indispensable tool in many laboratories. However, the unique structural features of PROTACs with PEG linkers present specific challenges.
The inherent heterogeneity of PEG linkers, which can vary in length, can lead to broad peaks and make the separation of closely related impurities difficult. Furthermore, the large size and complex nature of these molecules can result in on-column aggregation and poor peak shapes, complicating accurate quantification. A common issue is the co-elution of process-related impurities with the main product peak, potentially leading to an overestimation of purity.
Orthogonal Methods for a Comprehensive Purity Profile
To overcome the limitations of HPLC and gain a more accurate and complete understanding of a PROTAC's purity, orthogonal analytical methods are essential. These techniques utilize different separation and detection principles, providing a more robust overall assessment. Key alternative and complementary methods include Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
UPLC-MS: Combining High-Resolution Separation with Mass Identification
UPLC, with its use of sub-2 µm particles, offers significant improvements in resolution and speed over traditional HPLC. When coupled with a mass spectrometer, UPLC-MS becomes a powerful tool for both quantifying purity and identifying impurities. The mass detector provides an additional dimension of data, allowing for the confident identification of co-eluting species and the characterization of process-related impurities and degradants.
qNMR: An Absolute Method for Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself. By integrating the signals of the target molecule against a certified internal standard of known purity and concentration, a direct and highly accurate purity value can be obtained. This technique is particularly valuable for characterizing new chemical entities like PROTACs, where specific impurity standards may not be available. However, the complexity and large size of PROTACs can lead to signal overlap in the 1H NMR spectrum, which can sometimes complicate quantification.
Comparative Analysis: A Head-to-Head Look at Purity Assessment
To illustrate the strengths and weaknesses of each technique, the following table summarizes hypothetical purity data for a single batch of a PEGylated PROTAC as determined by RP-HPLC, UPLC-MS, and qNMR.
| Analytical Method | Purity (%) | Key Observations |
| RP-HPLC (UV detection at 254 nm) | 98.5% | A small shoulder on the main peak was observed, but not fully resolved. |
| UPLC-MS | 97.2% | The main peak was resolved into the product and a co-eluting impurity with a mass difference of 56 Da. Another minor impurity was also detected. |
| qNMR (¹H NMR) | 97.5% | Purity was determined against a certified internal standard. Signals corresponding to a process-related impurity were identified and quantified. |
This data is illustrative and intended to highlight the potential differences between the methods.
The hypothetical data demonstrates that while RP-HPLC provides a high purity value, it may be an overestimation due to its inability to resolve a co-eluting impurity. UPLC-MS, with its superior resolution and mass detection, provides a more accurate purity value and identifies the co-eluting species. The qNMR result corroborates the UPLC-MS finding, offering an independent and absolute measure of purity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for each of the discussed techniques.
Protocol 1: RP-HPLC Purity Analysis of a PEGylated PROTAC
Objective: To determine the purity of a PEGylated PROTAC using RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
Protocol 2: UPLC-MS Impurity Profiling of a PEGylated PROTAC
Objective: To determine the purity and identify impurities of a PEGylated PROTAC using UPLC-MS.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 35-95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-2000
-
Data Acquisition: Full scan mode
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Integrate all peaks and calculate the area percent purity.
-
Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights and identify them.
Protocol 3: qNMR Purity Determination of a PEGylated PROTAC
Objective: To determine the absolute purity of a PEGylated PROTAC using qNMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the PROTAC sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
NMR Acquisition:
-
Nucleus: ¹H
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (e.g., 5 x T₁) to ensure full relaxation of all signals.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Select well-resolved, non-overlapping signals for both the PROTAC and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow and Logic
To better illustrate the relationships between these analytical techniques and the workflow for a comprehensive purity assessment, the following diagrams are provided.
Caption: A typical workflow for the comprehensive purity assessment of a PEGylated PROTAC.
Caption: The logical relationship and complementary nature of HPLC, UPLC-MS, and qNMR.
Conclusion: An Integrated Approach for Confident Purity Assessment
While HPLC is a valuable and widely used tool for the purity assessment of PROTACs with PEG linkers, relying on it as a standalone method can be misleading. The inherent challenges of analyzing these large and complex molecules necessitate an orthogonal approach. The combination of high-resolution UPLC-MS for impurity identification and the absolute quantification provided by qNMR, alongside traditional RP-HPLC, offers a comprehensive and robust strategy. By integrating these techniques, researchers and drug developers can have greater confidence in the purity of their PROTACs, leading to more reliable and reproducible data and ultimately, safer and more effective therapeutics.
The Crucial Crossroads: How PROTAC Linker Length and Composition Dictate Biological Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby triggering the cell's natural protein disposal machinery. While the warhead (targeting the POI) and the E3 ligase ligand are critical components, the linker connecting them is far from a passive spacer. Emerging evidence robustly demonstrates that the linker's length and chemical composition are pivotal determinants of a PROTAC's biological activity, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of how linker modifications impact PROTAC performance, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Linker-Dependent Dance
A PROTAC's function is contingent upon its ability to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1][2] The linker plays a crucial role in this process by governing the spatial arrangement of the two proteins. An optimal linker allows for favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unproductive ternary complex conformations, or instability, all of which can significantly diminish degradation efficiency.[3]
Caption: The PROTAC-mediated protein degradation pathway.
The Impact of Linker Length: A Balancing Act
The length of the linker is a critical parameter that must be empirically optimized for each PROTAC system. A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a highly flexible molecule that struggles to adopt the specific conformation required for productive ubiquitination. The optimal linker length is therefore a delicate balance that maximizes the stability of the ternary complex and correctly orients the target protein's lysine (B10760008) residues for ubiquitination.
Quantitative Comparison of Linker Length Effects
The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation efficiency of PROTACs targeting different proteins.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4][5]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation in Ramos Cells [1]
| Linker Composition | DC50 (nM) |
| Longer Linkers | 1-40 |
The Influence of Linker Composition: Beyond the Spacer
The chemical makeup of the linker also profoundly influences a PROTAC's biological activity. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, valued for their synthetic tractability and the ease with which their length can be modified. However, more rigid linkers incorporating cyclic structures like piperazine, piperidine, or aromatic rings are gaining prominence.
-
Flexible Linkers (PEG and Alkyl Chains): These linkers provide a high degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[3] However, their high flexibility can also lead to an entropic penalty upon ternary complex formation. Alkyl chains are generally more hydrophobic, which can impact solubility.[6]
-
Rigid Linkers: By reducing the conformational flexibility, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3] This rigidity can also enhance the metabolic stability of the PROTAC. However, a rigid linker that is not optimally designed can prevent the necessary conformational adjustments required for efficient ternary complex formation.
Quantitative Comparison of Linker Composition Effects
Table 4: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |
Table 5: Impact of Linker Composition on CRBN Degradation in HEK293T cells [1]
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols for Evaluating PROTAC Efficacy
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Protein Degradation Assays
a) Western Blotting
This is the most common method to visualize and quantify the degradation of a target protein.
-
Objective: To determine the extent of target protein degradation (Dmax) and the concentration of PROTAC required for 50% degradation (DC50).
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the results to determine DC50 and Dmax values.[3]
-
b) HiBiT Protein Degradation Assay
This is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.
-
Objective: To quantitatively measure the kinetics and extent of endogenous protein degradation.
-
Methodology:
-
Cell Line Generation: Use CRISPR-Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit of NanoLuc luciferase.[7][8]
-
Cell Plating and Treatment: Plate the engineered cells in a white, opaque-walled multi-well plate. Treat the cells with the PROTAC at various concentrations.
-
Luminescence Detection: For endpoint assays, lyse the cells and add a detection reagent containing the LgBiT protein and substrate. For live-cell kinetic assays, add a cell-permeable substrate and measure luminescence at multiple time points.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of protein degradation relative to vehicle-treated cells to determine DC50 and Dmax.[7]
-
Ternary Complex Formation Assays
a) Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the formation of the ternary complex within a cellular context.
-
Objective: To confirm that the PROTAC induces an interaction between the target protein and the E3 ligase.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting, probing for the presence of all three components of the ternary complex (target protein, E3 ligase, and the PROTAC, if a tagged version is available). An increased association between the target protein and the E3 ligase in the presence of the PROTAC confirms ternary complex formation.[9][10]
-
b) Surface Plasmon Resonance (SPR)
SPR is a biophysical technique that provides quantitative, real-time data on the formation and stability of the ternary complex.
-
Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.
-
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a solution of the PROTAC over the chip surface to measure its binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the chip surface. An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. This data can also be used to determine the cooperativity of ternary complex formation.
-
Cell Viability Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.
-
Objective: To determine the cytotoxic effects of the PROTAC and calculate its half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[3]
-
Conclusion and Future Directions
The linker is a critical and highly tunable component of a PROTAC molecule. As this guide has illustrated, subtle changes in linker length and composition can have a profound impact on the biological activity of a PROTAC. The systematic evaluation of different linker designs, guided by the quantitative data from the experimental protocols outlined above, is paramount for the development of potent and selective protein degraders. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic accessibility, the exploration of more rigid and conformationally constrained linkers holds promise for improving PROTAC efficacy and drug-like properties. Future advancements in computational modeling and structural biology will undoubtedly further streamline the rational design of PROTAC linkers, reducing the reliance on extensive empirical screening and accelerating the development of this transformative therapeutic modality.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. promega.com [promega.com]
- 8. Target Degradation [promega.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. assaygenie.com [assaygenie.com]
A Comparative Guide to Alkyl/Ether-Based Linkers and Other Linker Chemotypes in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of linker chemistry dictates the stability of the conjugate in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of alkyl/ether-based linkers, a predominantly non-cleavable linker class, with other major linker chemotypes, supported by experimental data.
Comparison of Linker Chemotypes in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker's primary role is to ensure stability in systemic circulation and allow for efficient payload release at the tumor site.[1] Linkers are broadly classified as non-cleavable and cleavable.
Non-Cleavable Linkers: Alkyl/ether-based linkers, such as those forming a stable thioether bond (e.g., SMCC), fall into this category.[2] They release the payload upon complete lysosomal degradation of the antibody, resulting in an amino acid-linker-payload complex.[3][4] This strategy generally leads to enhanced plasma stability and a lower risk of off-target toxicity.[2][5]
Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell.[3] Common types include:
-
Enzyme-Cleavable (e.g., Peptide Linkers): Utilize proteases like cathepsin B, which are upregulated in tumor lysosomes, to cleave a specific peptide sequence (e.g., valine-citrulline).[6]
-
pH-Sensitive (e.g., Hydrazones): Exploit the acidic environment of endosomes and lysosomes to trigger hydrolysis.[6]
-
Redox-Sensitive (e.g., Disulfide Linkers): Leverage the higher concentration of reducing agents like glutathione (B108866) within cells compared to the bloodstream.[3]
Quantitative Comparison of ADC Linker Performance
The following tables summarize key performance data for different linker chemotypes based on preclinical studies.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Chemotype | Example | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Non-Cleavable (Thioether) | SMCC | Trastuzumab-DM1 | Human | High stability, minimal payload release | [1] |
| Enzyme-Cleavable (Peptide) | mc-vc-PAB | cAC10-MMAE | Human | ~230 hours (9.6 days) | [7] |
| Trastuzumab-MMAE | Mouse | ~80 hours (3.3 days) | [6] | ||
| pH-Sensitive (Hydrazone) | Hydrazone | Not Specified | Human & Mouse | ~2 days | [6] |
| Silyl ether-based | MMAE conjugate | Human | >7 days | [8] | |
| Redox-Sensitive (Disulfide) | SPP | Anti-CD22-DM1 | Rat | Faster clearance than non-cleavable | [9] |
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | ADC Example | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% | [7] |
| Cleavable | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) | [7] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | 15 mg/kg, single dose | ~50% | [7] |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (breast) | 10 mg/kg, single dose | ~70% | [7] |
Comparison of Linker Chemotypes in PROTACs
In PROTACs, the linker's role is to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a productive ternary complex for target protein ubiquitination and subsequent degradation.[10] Alkyl and Polyethylene Glycol (PEG) chains are the most common flexible linkers used.[10]
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
Table 3: Impact of Linker Composition and Length on PROTAC Efficacy (TBK1 Degradation)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [10] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [8] |
| Alkyl/Ether | 21 | 3 | 96 | [8] |
| Alkyl/Ether | 29 | 292 | 76 | [8] |
Table 4: Impact of Linker Composition on PROTAC Efficacy (BTK Degradation)
| Linker Type | PROTAC | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | Pomalidomide-based BTK degrader | 1.8 | >95 | [11] |
| Alkyl-based | Pomalidomide-based BTK degrader | 8.1 | >95 | [11] |
Key Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human, mouse, or rat plasma. A control sample in a buffer like PBS is also prepared.
-
Time Points: Incubate the samples at 37°C. Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis (LC-MS Method):
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).[1]
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation.[12]
-
-
Sample Analysis (ELISA Method):
-
Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of an ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[13]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 48-144 hours, depending on the payload's mechanism of action.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[14][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the cell viability at different ADC concentrations and plot the data to determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
In Vivo Tumor Growth Inhibition (TGI) Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Methodology:
-
Xenograft Model: Implant human tumor cells subcutaneously into immunocompromised mice.[5]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[16]
-
ADC Administration: Administer the ADC, typically via intravenous injection, at one or more dose levels. A vehicle control group and potentially an unconjugated antibody control group are included.[3]
-
Tumor Volume Measurement: Measure tumor volumes with calipers two to three times a week.[3]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. The percentage of Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of success in bioconjugation. While Poly(ethylene glycol) (PEG) linkers, such as Azide-PEG6-amido-C16-Boc, have been a mainstay for improving the pharmacokinetic properties and solubility of bioconjugates, growing concerns over potential immunogenicity and non-biodegradability have fueled the search for superior alternatives. This guide provides an objective comparison of emerging linker technologies, supported by available experimental data, to empower informed decisions in the design of next-generation bioconjugates.
The Limitations of Traditional PEG Linkers
PEG has been instrumental in advancing biotherapeutics by enhancing solubility, stability, and circulation half-life.[1][2] Its flexible, hydrophilic nature can shield conjugated molecules from enzymatic degradation and reduce immune recognition.[1][2] However, the widespread use of PEG has unveiled certain drawbacks. A notable concern is the existence of pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term accumulation and toxicity.[1][3] These limitations have prompted the exploration of alternative linkers that offer the benefits of PEG without its associated liabilities.
Emerging Alternatives to PEG Linkers
Several innovative classes of linkers have emerged as promising alternatives to PEG, offering advantages in biocompatibility, biodegradability, and functional diversity. This guide focuses on three prominent categories: polysarcosine, polypeptides, and biodegradable linkers, alongside advances in bioorthogonal chemistry that expand the conjugation toolkit.
Polysarcosine (PSar)
Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid. This close relationship to natural structures results in excellent biocompatibility and low immunogenicity.[1] PSar has demonstrated comparable or even superior performance to PEG in preclinical studies, particularly for high-drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs).[1]
Polypeptide Linkers
Polypeptide linkers, composed of natural amino acids, offer a high degree of customizability.[1] The sequence of amino acids can be tailored to control properties such as solubility, flexibility, and cleavage sensitivity.[1] For instance, sequences like (Gly-Ser)n are often employed to create flexible and hydrophilic spacers.[1] Being composed of natural building blocks, polypeptide linkers are biodegradable and generally exhibit low immunogenicity.[1]
Biodegradable Linkers
Biodegradable linkers are designed to break down under specific physiological conditions, offering controlled release of the conjugated payload.[4] These linkers often incorporate hydrolytically susceptible bonds, such as esters, that degrade into safe, biocompatible molecules.[4][5] This class of linkers is particularly valuable in drug delivery applications where targeted release at the site of action is desired.[6]
Advances in Bioorthogonal Chemistry
Beyond the linker backbone, the chemistry used for conjugation is equally critical. While the azide (B81097) in this compound is designed for "click chemistry," several alternative bioorthogonal reactions offer distinct advantages.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction avoids the cellular toxicity associated with the copper catalyst used in traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for applications in living systems.[8]
-
Inverse Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene boasts exceptionally fast reaction kinetics, enabling rapid labeling and conjugation.[7]
-
Other Chemistries: Other valuable bioconjugation reactions include Staudinger ligation (azide-phosphine), hydrazone/oxime formation (aldehyde/ketone-hydrazine/hydroxylamine), and thiol-maleimide addition.[9]
Comparative Performance of Linker Alternatives
The selection of a linker is highly dependent on the specific application. The following table summarizes key characteristics of the discussed linker types to aid in this decision-making process.
| Linker Type | Biocompatibility | Biodegradability | Potential Immunogenicity | Key Advantages | Common Applications |
| PEG | Good | No[1][3] | Moderate (anti-PEG antibodies)[1] | High water solubility, established technology[2] | PEGylation of proteins and nanoparticles[10] |
| Polysarcosine | Excellent[1] | Yes[1] | Low[1] | Excellent biocompatibility, potential for high DAR conjugates[1] | Antibody-Drug Conjugates (ADCs)[1] |
| Polypeptides | Excellent[1] | Yes[1] | Low[1] | Tunable properties, site-specific cleavage possible[1] | ADCs, targeted drug delivery[1] |
| Biodegradable (Ester-based) | Excellent | Yes[4] | Low | Controlled release of payload[4][6] | Drug delivery systems[4] |
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions. Optimization for specific molecules and applications is recommended.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein to an azide-containing linker.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing linker
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing linker in the desired molar ratio.
-
Add the copper(II) sulfate and ligand solutions to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted components and the copper catalyst.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-modified protein to a strained alkyne (e.g., DBCO)-containing molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-containing molecule (e.g., DBCO-payload)
Procedure:
-
Combine the azide-modified protein and the strained alkyne-containing molecule in the desired molar ratio in a microcentrifuge tube.
-
Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, HPLC).
-
Once the reaction is complete, purify the bioconjugate using a suitable method to remove any unreacted starting materials.
Protocol 3: N-hydroxysuccinimide (NHS) Ester Conjugation to Primary Amines
This protocol describes the labeling of a protein through its primary amines (e.g., lysine (B10760008) residues) with an NHS ester-functionalized linker.[9]
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized linker dissolved in a compatible organic solvent (e.g., DMSO)
Procedure:
-
Add the NHS ester-linker solution to the protein solution at a desired molar excess. The final concentration of the organic solvent should typically be kept below 10%.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Purify the labeled protein from excess linker and byproducts using dialysis or size-exclusion chromatography.
Visualizing Linker Alternatives and Workflows
To better understand the landscape of linker alternatives and the general process of bioconjugation, the following diagrams are provided.
Caption: Relationship between traditional PEG linkers, their limitations, and emerging alternatives.
Caption: A generalized experimental workflow for a typical bioconjugation process.
Conclusion
The field of bioconjugation is rapidly evolving beyond its reliance on traditional PEG linkers. Alternatives such as polysarcosine, polypeptides, and biodegradable linkers offer compelling advantages in terms of biocompatibility, biodegradability, and reduced immunogenicity.[1] Coupled with an expanding toolbox of bioorthogonal chemistries, these next-generation linkers provide researchers with unprecedented control over the design and performance of bioconjugates. While direct, comprehensive comparative data is still emerging for some of these novel linkers, the available evidence strongly indicates their crucial role in the development of safer and more effective biotherapeutics. The careful selection of a linker, based on the specific requirements of the application, will continue to be a cornerstone of successful bioconjugate design.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bezwadabiomedical.com [bezwadabiomedical.com]
- 5. US6521431B1 - Biodegradable cross-linkers having a polyacid connected to reactive groups for cross-linking polymer filaments - Google Patents [patents.google.com]
- 6. purepeg.com [purepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]
Unraveling the Impact of PEG Linkers on PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1] This guide provides a comprehensive comparison of the efficacy of PROTACs synthesized with different PEG linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.
The length and composition of the PEG linker are not trivial aspects of PROTAC design; they profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is crucial for inducing productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1][2]
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[2][3] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[3] The following table summarizes experimental data from various studies, highlighting the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | PROTAC | PEG Linker Length (n) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | dBET1 | 4 | 15 | < 500 | > 90 | [4] |
| BRD4 | CRBN | PROTAC (60) | 1-2 | - | > 5000 | - | [4] |
| BRD4 | CRBN | PROTAC (60) | 4-5 | - | < 500 | - | [4] |
| BTK | CRBN | PROTAC | 2 | - | - | - | [4] |
| BTK | CRBN | PROTAC | ≥ 4 | - | - | - | [4] |
| ERα | VHL | PROTAC | - | 12 | - | Less Effective | [2] |
| ERα | VHL | PROTAC | - | 16 | - | More Effective | [2][5][6] |
| PI3K/mTOR | VHL | GP262 | - | - | 42.23-227.4 (PI3K), 45.4 (mTOR) | - | [7] |
Note: The table compiles data from multiple sources and for different experimental systems. Direct comparison of absolute values should be made with caution. The trend of how linker length affects efficacy within a given system is the most critical takeaway.
The data clearly demonstrates that the optimal PEG linker length is target-dependent. For instance, in the case of BRD4 degradation, PROTACs with 0 or 4-5 PEG units showed significantly higher potency than those with 1-2 PEG units.[4] Conversely, for ERα degradation, a 16-atom linker was found to be more effective than a 12-atom linker.[2][5][6] These findings underscore the necessity of empirical optimization of the linker for each new PROTAC system.
Key Experimental Protocols
To rigorously evaluate the efficacy of PROTACs with different PEG linkers, standardized and well-controlled experiments are essential. The following sections provide detailed protocols for the key assays used in PROTAC development.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique used to quantify the levels of a target protein within cells after treatment with a PROTAC.[8]
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with different PEG linkers
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[9] Treat the cells with a range of concentrations of each PROTAC for a predetermined time (e.g., 24 hours).[3] Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[3][9] Scrape the cells and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
Sample Preparation: Normalize the protein concentration of all samples.[8] Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Cell Viability Assays
Cell viability assays are crucial for assessing the cytotoxic effects of PROTACs. Common methods include MTT, CCK-8, and CellTiter-Glo® assays.[10]
Materials:
-
96-well plates (opaque-walled for luminescent assays)
-
Cultured cells
-
PROTACs
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Procedure (General):
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a specified duration (e.g., 48 or 72 hours).[10]
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for colorimetric or luminescent signal development.[3]
-
Signal Measurement: Measure the absorbance or luminescence using a microplate reader.[3][11]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[10]
Ubiquitination Assays
Ubiquitination assays directly measure the PROTAC-induced ubiquitination of the target protein, providing mechanistic insight into the degradation process.[12]
Materials:
-
Cultured cells
-
PROTACs
-
Lysis buffer
-
Antibody for the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
Procedure (Immunoprecipitation-Western Blot):
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a specified time. Lyse the cells as described in the Western Blotting protocol.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the samples by Western blotting using an antibody against ubiquitin. A ladder of high molecular weight bands will indicate polyubiquitination of the target protein.[12]
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Caption: Relationship between PEG linker length and PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
Safety Operating Guide
Proper Disposal of Azide-PEG6-amido-C16-Boc: A Step-by-Step Guide for Laboratory Personnel
The safe and compliant disposal of Azide-PEG6-amido-C16-Boc is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, focusing on the deactivation of the energetic azide (B81097) group prior to final waste collection. Adherence to these protocols is essential to mitigate risks of toxicity and explosion.
Understanding the Hazards
This compound is a molecule containing an azide functional group. Organic azides are potentially explosive and can be sensitive to heat, shock, or friction.[1] A primary concern is their reaction with heavy metals (e.g., lead, copper, silver, mercury) to form highly unstable and shock-sensitive metal azides.[2] Therefore, it is imperative to avoid contact with metal spatulas, metal containers, and plumbing systems that may contain these metals.[2][3] Furthermore, azides are acutely toxic.[2] The PEG and Boc components of the molecule are generally considered to be of low hazard.
Waste Collection and Storage
Proper segregation and storage of this compound waste are the first steps in ensuring safe disposal.
-
Containers : All waste containing this compound, whether in solid or solution form, must be collected in clearly labeled, non-metallic containers.[2] Polypropylene or polyethylene (B3416737) containers are suitable choices.
-
Labeling : The waste container must be clearly labeled as "Azide Waste" and should detail the contents, including the specific compound name.
-
Segregation : Azide waste must be kept separate from other chemical waste streams, especially acidic wastes.[3] The co-mingling of azides with acids can generate highly toxic and explosive hydrazoic acid.[3]
-
Storage : Store the segregated azide waste in a cool, dry, and designated area away from heat sources and incompatible materials.
Deactivation of the Azide Group (Staudinger Reduction)
Prior to final disposal, it is highly recommended to deactivate the energetic azide group by converting it to a stable amine. The Staudinger reaction is a mild and effective method for this purpose.[4][5]
Experimental Protocol: Staudinger Reduction of this compound
This protocol is for the laboratory-scale deactivation of small quantities of this compound.
Materials:
-
This compound waste
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Water
-
Non-metallic reaction vessel (e.g., glass flask)
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of anhydrous THF.
-
With stirring, slowly add a slight molar excess (e.g., 1.1 equivalents) of triphenylphosphine to the solution. The reaction of azides with triphenylphosphine is typically rapid.[6]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide. The reaction leads to the formation of an iminophosphorane with the evolution of nitrogen gas.[4]
-
Once the reaction is complete (typically after a few hours), add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.[4][5]
-
The resulting mixture, now containing the much less hazardous amine derivative, can be collected as general organic chemical waste.
Final Disposal
The deactivated waste stream, containing the amine derivative, triphenylphosphine oxide, and solvent, should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour the deactivated waste down the drain unless specifically permitted by your institution's EHS guidelines.
Contaminated labware (e.g., glassware, plasticware) should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. Solid waste contaminated with this compound (e.g., gloves, weighing paper) should be collected in a designated, labeled waste bag.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Container | Non-metallic (e.g., Polypropylene, Polyethylene) | To prevent the formation of explosive heavy metal azides.[2] |
| Waste Segregation | Separate from acids and heavy metals. | To avoid the generation of toxic and explosive hydrazoic acid and shock-sensitive metal azides.[3] |
| Deactivation Method | Staudinger Reduction (with Triphenylphosphine) | Mild and effective conversion of the hazardous azide to a stable amine.[4][5] |
| Final Disposal Route | Institutional Hazardous Waste Program | Ensures compliant and safe disposal of the deactivated chemical waste. |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Azide-PEG6-amido-C16-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Azide-PEG6-amido-C16-Boc, a PROTAC linker molecule. Adherence to these procedures is vital to ensure a safe laboratory environment. This molecule possesses three key chemical features that dictate its handling requirements: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from the azide functional group. Organic azides are potentially explosive and can be sensitive to heat, light, pressure, and shock.[1] The azide ion is also highly toxic, with a toxicity similar to cyanide.[1] While the high molecular weight of this compound may reduce its volatility and explosive risk, caution is still paramount.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect from splashes.[2][3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves before use and change them frequently.[4][5] |
| Lab Coat or Gown | A disposable, polyethylene-coated polypropylene (B1209903) gown is preferred to prevent skin contact.[6][7] | |
| Closed-Toe Shoes | Required to protect feet from spills.[2][5] | |
| Respiratory Protection | Fume Hood | All manipulations of the compound must be performed in a properly functioning chemical fume hood.[8] |
| Respirator | May be required for handling large quantities or in case of a spill. Consult your institution's EHS for specific guidance.[2] |
Operational Plan: Step-by-Step Handling Procedures
Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the supplier's SDS for this compound and the general handling procedures for azide-containing compounds.[4]
-
Designate a Work Area: All work with this compound must be conducted in a chemical fume hood.[8] The work surface should be lined with absorbent paper to contain any potential spills.[8]
-
Assemble PPE: Ensure all required PPE is readily available and in good condition.[4][6]
-
Prepare for Spills: Have a spill kit readily accessible. For azide compounds, this should include absorbent material and a means to collect the waste.[8]
Handling the Compound:
-
Weighing: Use non-metallic spatulas (e.g., plastic or ceramic) to handle the solid compound to avoid the formation of shock-sensitive metal azides.[8][9]
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid. Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosive compounds.[1][9]
-
Reactions:
-
Keep reaction volumes as small as possible.[8]
-
Avoid heating the compound to high temperatures (>275 °C can cause sodium azide to decompose explosively).[4]
-
Do not use glassware with ground glass joints if there is a risk of the azide compound becoming trapped and detonating due to friction.[8]
-
If conducting reactions that involve deprotection of the Boc group, be aware that this is often done under acidic conditions (e.g., with trifluoroacetic acid - TFA).[10][11] Ensure proper ventilation as CO2 gas is evolved.[11]
-
-
Post-Reaction Work-up: Quench any unreacted azide if possible. Organic azides can sometimes be converted to more stable amines before disposal.[9]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from light.[4][9]
-
Keep it segregated from incompatible materials such as acids, heavy metals, and their salts.[9]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.[12]
-
Waste Collection:
-
All solid and liquid waste containing this compound must be collected in a designated, clearly labeled, non-metallic hazardous waste container.[8][12] Polyethylene or polypropylene containers are suitable.[12]
-
Never dispose of azide-containing waste down the drain.[4][12]
-
Keep azide waste separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[9]
-
-
Container Management:
-
Ensure the waste container is properly sealed and stored in a designated satellite accumulation area.[8]
-
-
Decontamination:
-
Rinse all contaminated glassware and equipment with an appropriate solvent, and collect the rinsate as hazardous waste.[4]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12]
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ucd.ie [ucd.ie]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. drexel.edu [drexel.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. BOC deprotection [fr.bzchemicals.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
